molecular formula C20H19N3O2 B15602609 AS1892802

AS1892802

カタログ番号: B15602609
分子量: 333.4 g/mol
InChIキー: WDTFYYZHMRBVHK-LJQANCHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

AS1892802 is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[(1S)-2-hydroxy-1-phenylethyl]-3-(4-pyridin-4-ylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-14-19(17-4-2-1-3-5-17)23-20(25)22-18-8-6-15(7-9-18)16-10-12-21-13-11-16/h1-13,19,24H,14H2,(H2,22,23,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTFYYZHMRBVHK-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AS1892802: A Potent and Selective ROCK Inhibitor for Pain and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AS1892802 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] With the CAS number 928320-12-1, this small molecule has demonstrated significant potential in preclinical models of pain and inflammation, particularly in the context of arthritis.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental protocols related to this compound, serving as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound, with the IUPAC name N-[(1S)-2-Hydroxy-1-phenylethyl]-N'-[4-(4-pyridinyl)phenyl]-urea, possesses the chemical formula C₂₀H₁₉N₃O₂ and a molecular weight of 333.38 g/mol . Its structure is characterized by a central urea (B33335) moiety linking a phenyl-pyridine group to a chiral phenylethanolamine group.

PropertyValueSource
IUPAC Name N-[(1S)-2-Hydroxy-1-phenylethyl]-N'-[4-(4-pyridinyl)phenyl]-ureaKareBay Biochem
CAS Number 928320-12-1KareBay Biochem
Molecular Formula C₂₀H₁₉N₃O₂KareBay Biochem
Molecular Weight 333.38 g/mol KareBay Biochem
SMILES N(C(=O)Nc1ccc(cc1)c1ccncc1)C(CO)c1ccccc1KareBay Biochem
Appearance PowderMedChemExpress
Solubility Soluble to 100 mM in DMSOMedChemExpress
Storage Desiccate at -20°CMedChemExpress

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of ROCK1 and ROCK2, two serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including actin cytoskeleton organization, cell adhesion, migration, and smooth muscle contraction.

In pathological conditions such as osteoarthritis, pro-inflammatory stimuli can lead to the activation of RhoA. Activated RhoA (RhoA-GTP) in turn activates ROCK, which then phosphorylates downstream targets like Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). This leads to increased actomyosin (B1167339) contractility and the production of pro-inflammatory mediators. This compound exerts its effects by competitively binding to the ATP-binding pocket of ROCK, thereby preventing the phosphorylation of its substrates and inhibiting the downstream signaling cascade.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli GPCR GPCR / Other Receptors Pro-inflammatory Stimuli->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates Downstream Effectors Myosin Light Chain (MLC) Myosin Phosphatase Target (MYPT1) ROCK->Downstream Effectors Phosphorylates This compound This compound This compound->ROCK Inhibits (ATP-competitive) Cellular Responses Actomyosin Contraction Inflammation Pain Signaling Downstream Effectors->Cellular Responses

This compound Inhibition of the RhoA/ROCK Signaling Pathway.

Biological Activity

In Vitro Activity

This compound has been shown to be a potent inhibitor of ROCK isoforms.

TargetIC₅₀ (nM)Source
human ROCK1122KareBay Biochem
human ROCK252KareBay Biochem
rat ROCK257KareBay Biochem

Furthermore, in a chondrogenic cell line, this compound was found to induce chondrocyte differentiation.[1] It also significantly inhibited interleukin-1β (IL-1β) or bradykinin-induced prostaglandin (B15479496) E₂ (PGE₂) production in a synovial cell line, highlighting its anti-inflammatory properties.[1]

In Vivo Activity

Preclinical studies in rodent models have demonstrated the analgesic and anti-inflammatory efficacy of this compound.

ModelEffectED₅₀ (mg/kg, p.o.)Source
Rat Monoiodoacetate (MIA)-induced arthritisAntinociceptive effect0.15[2]
Rat Adjuvant-induced arthritis (AIA)Antinociceptive effect-[2]
Rat MIA-induced arthritisInhibition of cartilage damage-[1]
Rat Streptozotocin-induced neuropathyAnalgesic effect-

Oral administration of this compound exhibited a potent antinociceptive effect in both inflammatory (AIA) and non-inflammatory (MIA) arthritis models in rats.[2] The onset of its analgesic effect was comparable to that of tramadol (B15222) and diclofenac.[2] Importantly, this compound did not induce gastric irritation or abnormal behavior at effective doses.[2] Due to its limited penetration of the central nervous system, its analgesic effects are believed to be primarily mediated through peripheral mechanisms.[2]

Experimental Protocols

The following are summaries of key experimental protocols from cited literature.

Monoiodoacetate (MIA)-Induced Arthritis Model in Rats

This model is used to induce a non-inflammatory, degenerative joint disease resembling osteoarthritis.

MIA_Model_Workflow Animal Acclimatization Animal Acclimatization Induction of Arthritis Intra-articular injection of MIA into the right knee joint Animal Acclimatization->Induction of Arthritis Week 1 Drug Administration Oral or intra-articular administration of this compound Induction of Arthritis->Drug Administration Day 0 Behavioral Testing Assessment of pain behavior (e.g., weight-bearing deficit) Drug Administration->Behavioral Testing Ongoing Histological Analysis Evaluation of cartilage damage in the knee joint Behavioral Testing->Histological Analysis End of Study

Workflow for the MIA-induced arthritis model.
  • Induction: Male Lewis rats are anesthetized, and monoiodoacetate (MIA) is injected intra-articularly into the right knee joint to induce cartilage degradation.

  • Drug Administration: this compound is typically administered orally (p.o.) or via intra-articular injection.

  • Pain Assessment: Pain behavior is often assessed by measuring the weight distribution between the hind paws. A decrease in weight-bearing on the MIA-injected limb indicates pain.

  • Histological Evaluation: At the end of the study, the knee joints are collected, and cartilage damage is assessed histologically.

Adjuvant-Induced Arthritis (AIA) Model in Rats

This model is used to induce an inflammatory arthritis that shares some features with rheumatoid arthritis.

  • Induction: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant at the base of the tail in male Lewis rats.

  • Drug Administration: this compound is typically administered orally.

  • Pain Assessment: Nociceptive thresholds are measured, for example, by applying pressure to the paw and measuring the withdrawal threshold.

Conclusion

This compound is a well-characterized, potent, and selective ROCK inhibitor with demonstrated efficacy in preclinical models of pain and arthritis. Its peripheral mechanism of action and favorable safety profile in animal studies make it a compelling tool for investigating the role of the ROCK signaling pathway in various disease states and a potential starting point for the development of novel therapeutics. This guide provides a foundational understanding of this compound for researchers aiming to explore its utility in their own studies.

References

The Role of PI3K Delta in Activated PI3K Delta Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of phosphoinositide 3-kinase delta (PI3Kδ) in the pathogenesis of Activated PI3K Delta Syndrome (APDS), a primary immunodeficiency. This document provides a comprehensive overview of the molecular basis of the disease, quantitative data from clinical interventions, and detailed experimental protocols for key assays used in APDS research.

Introduction to Activated PI3K Delta Syndrome (APDS)

Activated PI3K Delta Syndrome (APDS), also known as PASLI disease, is a rare, autosomal dominant primary immunodeficiency characterized by a wide range of clinical manifestations.[1] These include recurrent sinopulmonary infections, lymphoproliferation (lymphadenopathy and hepatosplenomegaly), autoimmunity (most commonly autoimmune cytopenias), and an increased risk of B-cell lymphomas.[1] The syndrome arises from gain-of-function (GOF) mutations in genes encoding components of the PI3Kδ enzyme, leading to its constitutive activation.[2]

There are two main subtypes of APDS:

  • APDS1: Caused by heterozygous GOF mutations in the PIK3CD gene, which encodes the p110δ catalytic subunit of PI3Kδ.[3]

  • APDS2: Results from heterozygous loss-of-function mutations in the PIK3R1 gene, which encodes the p85α regulatory subunit. These mutations impair the inhibitory function of p85α on p110δ, leading to its overactivation.[3]

Both subtypes converge on the hyperactivation of the PI3K-Akt-mTOR signaling pathway, which disrupts normal immune cell development and function, particularly in B and T lymphocytes.[4]

The PI3K Delta Signaling Pathway in APDS

PI3Kδ is a lipid kinase primarily expressed in hematopoietic cells that plays a crucial role in immune cell signaling. It is a class IA PI3K, composed of a catalytic subunit (p110δ) and a regulatory subunit (p85α). In a resting state, p85α inhibits the catalytic activity of p110δ. Upon activation by upstream signals, such as those from B-cell and T-cell receptors, this inhibition is relieved, allowing p110δ to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.

Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway and the inhibition of the Forkhead box O (FOXO) family of transcription factors. This cascade of events regulates critical cellular processes, including cell growth, proliferation, survival, and differentiation.

In APDS, GOF mutations in PIK3CD or loss-of-function mutations in PIK3R1 lead to constitutive production of PIP3 and sustained activation of the Akt-mTOR pathway, independent of upstream receptor signaling. This dysregulation has profound consequences for the immune system, including:

  • Impaired B-cell development: Characterized by an accumulation of transitional B cells and a reduction in naïve and memory B cells.

  • T-cell senescence: Leading to an increase in senescent CD8+ effector T cells and diminished naïve T-cell populations.

  • Enhanced T follicular helper (TFH) cell differentiation: Which can contribute to autoimmunity.

PI3K_Delta_Signaling_in_APDS PI3K Delta Signaling Pathway in APDS receptor Immune Cell Receptor (e.g., BCR, TCR) p85a p85α (PIK3R1) receptor->p85a Activates p110d p110δ (PIK3CD) p85a->p110d pip2 PIP2 p110d->pip2 Phosphorylates pip3 PIP3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates foxo FOXO akt->foxo Inhibits differentiation Impaired B & T Cell Differentiation akt->differentiation proliferation Cell Growth & Proliferation mtor->proliferation survival Cell Survival mtor->survival apds1 APDS1 (PIK3CD GOF) apds1->p110d apds2 APDS2 (PIK3R1 LOF) apds2->p85a

Caption: PI3K Delta Signaling in APDS.

Quantitative Data from Therapeutic Interventions

Several therapeutic strategies targeting the hyperactive PI3Kδ pathway have been investigated in APDS. The following tables summarize key quantitative data from clinical studies of PI3Kδ inhibitors and other targeted therapies.

Table 1: Efficacy of Leniolisib (PI3Kδ Inhibitor) in APDS Patients (Phase 3 Trial)

ParameterLeniolisib (n=21)Placebo (n=10)P-valueReference
Change in Lymph Node Size (log10 SPD)
Adjusted Mean Change from Baseline-0.160.090.0006[5]
Change in Naïve B-cell Percentage
Adjusted Mean Change from Baseline37.3%-1.3%0.0002[5]
Change in Spleen Volume (cm³)
Adjusted Mean Difference vs. Placebo-186-0.0020[6]

Table 2: Outcomes of Seletalisib (PI3Kδ Inhibitor) Treatment in APDS (Phase 1b Study)

OutcomeNumber of Patients with Improvement (n=7)Reference
Improved Peripheral Lymphadenopathy2[4]
Improved Lung Function1[4]
Improved Thrombocyte Counts1[4]
Improved Chronic Enteropathy1[4]

Table 3: Efficacy of Sirolimus (mTOR Inhibitor) in APDS Patients

ParameterBefore SirolimusAfter SirolimusP-valueReference
IgG Trough Level (mg/dL)
Median (range)290 (163-346)594 (332-799)<0.001[7]
Response in APDS-related Manifestations Complete Response Partial Response
Non-neoplastic Lymphoproliferation--[8]
Cytopenias3/142/14[8]
Gastrointestinal Disease3/153/15[8]

Note: Data on nemiralisib, an inhaled PI3Kδ inhibitor, showed no significant changes in relevant biomarkers in a small study of APDS patients.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the diagnosis and research of APDS.

Immunophenotyping of B-cell Subsets by Flow Cytometry

This protocol is for the identification and quantification of transitional and naïve B cells in peripheral blood mononuclear cells (PBMCs), which are typically dysregulated in APDS.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-CD19

    • Anti-CD24

    • Anti-CD38

    • Anti-IgD

    • Anti-CD27

  • 7-AAD or other viability dye

  • 12x75mm FACS tubes

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Staining: a. Resuspend 1 x 10^6 PBMCs in 100 µL of FACS buffer in a FACS tube. b. Add the pre-titrated amounts of fluorochrome-conjugated antibodies against CD19, CD24, CD38, IgD, and CD27. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes. e. Resuspend the cell pellet in 200 µL of FACS buffer. f. Add a viability dye (e.g., 7-AAD) according to the manufacturer's instructions just before analysis.

  • Flow Cytometry Analysis: a. Acquire the samples on a calibrated flow cytometer. b. Gating Strategy: i. Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC). ii. Gate on single cells using FSC-A versus FSC-H. iii. Gate on viable cells (7-AAD negative). iv. From the viable singlets, gate on CD19+ B cells. v. Within the CD19+ gate, identify B-cell subsets:

    • Transitional B cells: CD24++CD38++
    • Naïve B cells: IgD+CD27-

Gating_Strategy Flow Cytometry Gating Strategy for B-Cell Subsets in APDS start PBMCs lymphocytes Lymphocytes (FSC vs. SSC) start->lymphocytes singlets Singlets (FSC-A vs. FSC-H) lymphocytes->singlets viable Viable Cells (Viability Dye-) singlets->viable b_cells B Cells (CD19+) viable->b_cells transitional Transitional B Cells (CD24++CD38++) b_cells->transitional naive Naïve B Cells (IgD+CD27-) b_cells->naive

Caption: Experimental Workflow for B-cell Immunophenotyping.

Western Blot Analysis of PI3K Pathway Activation (Phospho-Akt)

This protocol describes the detection of phosphorylated Akt (p-Akt) in cell lysates as a measure of PI3K pathway activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-total Akt

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG-HRP

    • Anti-mouse IgG-HRP

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification: a. Lyse patient-derived cells (e.g., PBMCs or cultured lymphocytes) in ice-cold lysis buffer. b. Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. c. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-Akt (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: a. Strip the membrane according to the manufacturer's protocol. b. Re-probe with antibodies against total Akt and β-actin to confirm equal loading.

Conclusion

The hyperactivation of PI3Kδ is the central molecular defect in APDS, leading to a complex and variable immunodeficiency. Understanding the intricacies of the PI3Kδ signaling pathway is paramount for the development of targeted therapies. The quantitative data from clinical trials of PI3Kδ and mTOR inhibitors demonstrate the potential of pathway-specific treatments to ameliorate the clinical and immunological manifestations of APDS. The experimental protocols provided in this guide offer a foundation for researchers and clinicians to diagnose, monitor, and further investigate this challenging disease. Continued research into the precise molecular mechanisms and the development of novel therapeutic strategies hold promise for improving the lives of patients with APDS.

References

AS1892802: A Potent Rho-Kinase Inhibitor for Advanced Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AS1892802 is a potent, ATP-competitive, and orally bioavailable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Initially investigated for its analgesic properties in inflammatory and neuropathic pain models, the profound role of the ROCK signaling pathway in regulating fundamental cellular processes positions this compound as a valuable research tool for the immunology community.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in immunological research.

The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton and is intricately involved in cell adhesion, migration, proliferation, and inflammatory signaling. Given these diverse functions, ROCK signaling is integral to the activities of numerous immune cells, including T cells, macrophages, and dendritic cells. By selectively inhibiting this pathway, this compound offers a powerful means to dissect the roles of ROCK in immune cell function and to explore its therapeutic potential in immune-mediated diseases.

Mechanism of Action: The Rho-ROCK Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of ROCK1 and ROCK2, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascade that governs cytoskeletal reorganization and other cellular processes.

The canonical Rho-ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Upon activation, RhoA binds to and activates ROCK, which in turn phosphorylates multiple downstream targets. Key substrates include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which together regulate actomyosin (B1167339) contractility, and LIM kinases (LIMK), which control actin polymerization through the phosphorylation and inactivation of cofilin.

In the context of immunology, this pathway is pivotal. For instance, in T cells, ROCK signaling is implicated in the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs), influencing the balance between pro-inflammatory and anti-inflammatory responses. In macrophages, ROCK activity is linked to their polarization into classically activated (M1) or alternatively activated (M2) phenotypes, as well as their phagocytic and migratory capabilities.

Rho_ROCK_Signaling General Rho-ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC MLC ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) This compound This compound This compound->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction MYPT1->Actomyosin_Contraction

Core Rho-ROCK Signaling Pathway

Quantitative Data

This compound has been characterized as a potent inhibitor of ROCK kinases. The following tables summarize its inhibitory activity and selectivity.

Table 1: Inhibitory Activity of this compound against ROCK Isoforms

TargetIC₅₀ (nM)Assay TypeReference
Human ROCK1122ELISA[1]
Human ROCK252ELISA[1]
Rat ROCK257ELISA[1]
Human ROCK11690FRET[3]
Human ROCK2100FRET[2]

Table 2: Selectivity Profile of this compound against Other Kinases

TargetIC₅₀ (nM)Reference
PKAC-α200[1]
PRKX325[1]

Note: The differing IC₅₀ values reported in Table 1 may be due to different assay methodologies (ELISA vs. FRET).

This compound in Immunological Research: Signaling and Applications

The inhibitory action of this compound on the ROCK pathway has significant implications for modulating immune cell behavior.

Immune_Cell_Modulation Modulation of Immune Cells by this compound cluster_Tcell T Cell Differentiation cluster_Macrophage Macrophage Function Th17 Th17 (Pro-inflammatory) Treg Treg (Anti-inflammatory) M1 M1 Polarization (Pro-inflammatory) M2 M2 Polarization (Anti-inflammatory) Phagocytosis Phagocytosis This compound This compound This compound->Th17 Inhibits This compound->Treg Promotes This compound->M2 Inhibits This compound->Phagocytosis Enhances

Effects of this compound on Immune Cells

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in common immunological assays. Researchers should optimize concentrations and incubation times based on their specific cell types and experimental conditions.

In Vitro T Cell Differentiation Assay

This protocol outlines a method to assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 and Treg lineages.

Materials:

  • This compound (stock solution in DMSO)

  • Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)

  • T cell activation reagents (e.g., anti-CD3/anti-CD28 beads or plate-bound antibodies)

  • Cytokine cocktails for Th17 and Treg differentiation (e.g., for Th17: IL-6, TGF-β, IL-23, anti-IFN-γ, anti-IL-4; for Treg: TGF-β, IL-2)

  • T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin)

  • Flow cytometry antibodies for staining (e.g., anti-CD4, anti-IL-17A, anti-FoxP3)

  • Intracellular staining buffers

Procedure:

  • Isolate naive CD4+ T cells using a negative selection kit.

  • Activate the T cells in a 24-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.

  • Add the appropriate cytokine cocktails for either Th17 or Treg differentiation to the wells.

  • Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO).

  • Culture the cells for 3-5 days at 37°C and 5% CO₂.

  • For intracellular cytokine staining, restimulate the cells for the final 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

  • Harvest the cells and stain for surface markers (e.g., CD4).

  • Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

  • Stain for intracellular markers (e.g., IL-17A for Th17, FoxP3 for Treg).

  • Analyze the cell populations by flow cytometry.

T_Cell_Differentiation_Workflow T Cell Differentiation Assay Workflow Start Isolate Naive CD4+ T Cells Activation Activate with anti-CD3/CD28 Start->Activation Differentiation Add Th17 or Treg Cytokine Cocktail Activation->Differentiation Treatment Treat with this compound or Vehicle Differentiation->Treatment Culture Culture for 3-5 Days Treatment->Culture Restimulation Restimulate (PMA/Ionomycin) Culture->Restimulation Staining Surface & Intracellular Staining Restimulation->Staining Analysis Flow Cytometry Analysis Staining->Analysis

Workflow for T Cell Differentiation Assay
Macrophage Polarization Assay

This protocol describes how to evaluate the impact of this compound on the polarization of macrophages into M1 and M2 phenotypes.

Materials:

  • This compound (stock solution in DMSO)

  • Monocytes (from human PBMCs) or bone marrow-derived macrophages (from mice)

  • Macrophage culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • M-CSF (for differentiation of monocytes into M0 macrophages)

  • Polarizing stimuli (for M1: LPS and IFN-γ; for M2: IL-4 and IL-13)

  • Reagents for analysis (e.g., RNA isolation kit and qPCR reagents for gene expression analysis of M1/M2 markers; ELISA kits for cytokine analysis; flow cytometry antibodies for surface marker analysis)

Procedure:

  • Differentiate monocytes into M0 macrophages by culturing with M-CSF for 5-7 days.

  • Plate the M0 macrophages in a 12-well plate.

  • Pre-treat the macrophages with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Add the polarizing stimuli for either M1 (LPS + IFN-γ) or M2 (IL-4 + IL-13) polarization.

  • Incubate the cells for 24-48 hours.

  • Analyze macrophage polarization:

    • Gene Expression: Isolate RNA and perform qPCR for M1 markers (e.g., iNOS, TNFα, IL-6) and M2 markers (e.g., Arg1, Fizz1, Ym1).

    • Cytokine Production: Collect the culture supernatant and measure the concentration of M1 cytokines (e.g., TNF-α, IL-12) and M2 cytokines (e.g., IL-10) by ELISA.

    • Surface Markers: Stain cells for M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) surface markers and analyze by flow cytometry.

Macrophage Phagocytosis Assay

This protocol provides a method to assess the effect of this compound on the phagocytic capacity of macrophages.

Materials:

  • This compound (stock solution in DMSO)

  • Macrophages (e.g., primary macrophages or a macrophage cell line like RAW 264.7)

  • Phagocytic targets (e.g., fluorescently labeled beads, pHrodo-labeled E. coli bioparticles, or opsonized zymosan particles)

  • Macrophage culture medium

  • Trypan blue or other quenching solution

Procedure:

  • Plate macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with this compound or a vehicle control for 1-2 hours.

  • Add the fluorescently labeled phagocytic targets to the wells.

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Wash the cells with cold PBS to remove non-internalized particles.

  • Add a quenching solution (e.g., Trypan blue) to quench the fluorescence of any remaining extracellular particles.

  • Quantify phagocytosis using a fluorescence plate reader or by flow cytometry.

Conclusion

This compound is a selective and potent ROCK inhibitor that holds significant promise as a research tool in immunology. Its ability to modulate the differentiation and function of key immune cells provides a valuable avenue for investigating the roles of the Rho-ROCK signaling pathway in both normal immune responses and in the pathophysiology of immune-mediated diseases. The data and protocols provided in this guide are intended to serve as a comprehensive resource for researchers looking to incorporate this compound into their studies. Further exploration of this compound is warranted to fully elucidate its potential in the field of immunology and beyond.

References

Preliminary Efficacy of AS1892802: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1892802 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Emerging preclinical evidence highlights its therapeutic potential in chronic pain and osteoarthritis by targeting the Rho/ROCK signaling pathway, which is implicated in the pathophysiology of these conditions. This document provides a comprehensive technical guide on the preliminary efficacy of this compound, detailing its inhibitory activity, and effects in various in vivo and in vitro models.

Core Efficacy Data

The efficacy of this compound has been quantified through various standard assays, demonstrating its potent inhibitory action on ROCK and its functional consequences in cellular and animal models of pain and arthritis.

In Vitro Inhibitory Activity
TargetSpecies/Cell LineAssay TypeIC50Reference
ROCK1HumanFRET-based enzyme-coupled assay1.69 µM[3]
ROCK1HumanNot specified122 nM[1]
ROCK2HumanFRET-based enzyme-coupled assay0.10 µM[3]
ROCK2HumanNot specified52 nM[1]
ROCK2RatNot specified57 nM[1]
In Vivo Efficacy
Animal ModelEfficacy EndpointRoute of AdministrationED50Reference
Rat Monoiodoacetate-induced Arthritis (MIA)Antinociceptive effectOral0.15 mg/kg[3]
Rat Adjuvant-induced Arthritis (AIA)Antinociceptive effectOralNot explicitly quantified, but potent effects observed[3]

Signaling Pathway

This compound exerts its effects by inhibiting the Rho/ROCK signaling pathway. This pathway is a critical regulator of cellular processes relevant to pain and inflammation, including cytoskeletal dynamics, cell migration, and gene expression. In the context of arthritis and pain, the inhibition of ROCK by this compound is thought to interfere with key downstream signaling events that contribute to nociceptive sensitization and joint degradation.

AS1892802_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, Bradykinin) RhoA RhoA (Active GTP-bound) Proinflammatory_Stimuli->RhoA ROCK ROCK (Rho-associated kinase) RhoA->ROCK This compound This compound This compound->ROCK Downstream_Effectors Downstream Effectors (e.g., LIMK, MLC) ROCK->Downstream_Effectors Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Inflammation Downstream_Effectors->Cytoskeletal_Rearrangement Pain_Sensitization Pain Sensitization & Cartilage Degradation Cytoskeletal_Rearrangement->Pain_Sensitization

This compound mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary efficacy studies of this compound.

In Vivo Models of Arthritis and Pain

1. Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

  • Objective: To assess the analgesic and disease-modifying effects of this compound in a model of chemically-induced osteoarthritis.

  • Animals: Male Sprague-Dawley rats.

  • Induction of Osteoarthritis:

    • Anesthetize rats.

    • Administer a single intra-articular injection of monoiodoacetate (MIA) dissolved in sterile saline into the right knee joint.

  • Drug Administration:

    • This compound is administered orally (p.o.) or via intra-articular injection.

    • Dosing regimens may involve single or repeated administrations.

  • Efficacy Assessment:

    • Pain Behavior: Weight-bearing deficit is measured to assess pain.

    • Cartilage Damage: At the end of the study, knee joints are collected for histological analysis to evaluate cartilage degradation.

2. Adjuvant-Induced Arthritis (AIA) in Rats

  • Objective: To evaluate the anti-inflammatory and analgesic properties of this compound in a model of inflammatory arthritis.

  • Animals: Male Lewis rats.

  • Induction of Arthritis:

    • Induce arthritis by a single intradermal injection of Freund's complete adjuvant at the base of the tail.

  • Drug Administration:

    • This compound is typically administered orally.

  • Efficacy Assessment:

    • Pain Behavior: Nociceptive thresholds are measured using standard methods.

    • Inflammation: Paw swelling is monitored as a measure of inflammation.

In Vitro Assays

1. Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production

  • Objective: To determine the effect of this compound on inflammation-induced prostaglandin E2 production in synovial cells.

  • Cell Line: HIG-82 (rabbit synovial cell line).

  • Methodology:

    • Culture HIG-82 cells to confluence.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with Interleukin-1β (IL-1β) or bradykinin (B550075) to induce PGE2 production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using an enzyme immunoassay (EIA).

2. Chondrocyte Differentiation Assay

  • Objective: To assess the potential of this compound to promote chondrocyte differentiation.

  • Cell Line: ATDC5 (mouse chondrogenic cell line).

  • Methodology:

    • Culture ATDC5 cells in a differentiation-inducing medium.

    • Treat the cells with various concentrations of this compound.

    • Assess chondrocyte differentiation by staining for sulfated glycosaminoglycans with Alcian blue.

    • Quantify the staining to determine the extent of differentiation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in a rat model of monoiodoacetate-induced osteoarthritis.

InVivo_Workflow Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Baseline_Measurements Baseline Measurements (e.g., Body Weight, Paw Volume) Animal_Acclimatization->Baseline_Measurements MIA_Induction Induction of Osteoarthritis (Intra-articular MIA Injection) Baseline_Measurements->MIA_Induction Group_Allocation Random Group Allocation (Vehicle, this compound) MIA_Induction->Group_Allocation Drug_Administration Drug Administration (Oral or Intra-articular) Group_Allocation->Drug_Administration Behavioral_Assessment Behavioral Assessment (e.g., Weight-Bearing Deficit) Drug_Administration->Behavioral_Assessment Terminal_Procedures Terminal Procedures (Euthanasia & Tissue Collection) Behavioral_Assessment->Terminal_Procedures Histological_Analysis Histological Analysis (Cartilage Damage Scoring) Terminal_Procedures->Histological_Analysis Data_Analysis Data Analysis & Reporting Histological_Analysis->Data_Analysis

In vivo experimental workflow.

References

In Vitro Characterization of AS1892802: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1892802 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its biochemical activity and cellular effects. Detailed experimental protocols for key assays are provided to enable researchers to further investigate its mechanism of action and potential therapeutic applications.

Biochemical Activity

This compound is an ATP-competitive inhibitor of ROCK isoforms. The inhibitory activity of this compound against ROCK1 and ROCK2 has been determined through in vitro kinase assays.

Table 1: Biochemical Inhibition of ROCK Kinases by this compound
TargetIC50Assay ConditionsReference
Human ROCK11.69 µMATP-competitive in vitro kinase assay[1]
Human ROCK20.10 µMATP-competitive in vitro kinase assay[1]
Human ROCK1122 nMIn vitro kinase assay[1]
Human ROCK252 nMIn vitro kinase assay[1]
Rat ROCK257 nMIn vitro kinase assay[1]

Note: Discrepancies in IC50 values may arise from different assay conditions and reagents used in various studies.

Cellular Activity

The inhibitory effect of this compound on ROCK signaling has been demonstrated in various cellular contexts. Its cellular activity includes the inhibition of downstream ROCK signaling, effects on cell differentiation, and modulation of inflammatory responses.

Table 2: Cellular Activities of this compound
Cellular EffectCell LineAssayKey FindingsReference
Inhibition of MLC2 PhosphorylationHuman breast cancer cellsWestern BlotPotent inhibition of the phosphorylation of the ROCK substrate MLC2.[1]
Induction of Chondrocyte DifferentiationChondrogenic cell lineDifferentiation AssayInduced chondrocyte differentiation.Not specified in search results
Inhibition of Prostaglandin E2 (PGE2) ProductionSynovial cell linePGE2 AssayCompletely inhibited IL-1α–induced PGE2 production.[1]

Signaling Pathway

This compound exerts its effects by inhibiting the RhoA/ROCK signaling pathway, a critical regulator of various cellular processes including cytoskeletal dynamics, cell adhesion, and smooth muscle contraction.

Rho_ROCK_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects GPCR GPCRs GEFs GEFs GPCR->GEFs Ligands Ligands (e.g., ET-1, Ang II, TGF-β) Ligands->GPCR RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation This compound This compound This compound->ROCK MLC_P Phospho-MLC MLC->MLC_P Cytoskeleton Cytoskeletal Reorganization (Stress Fibers, Focal Adhesions) MLC_P->Cytoskeleton MYPT1_P Phospho-MYPT1 (Inactive) MYPT1->MYPT1_P MLCP MLC Phosphatase MYPT1_P->MLCP Inhibition MLCP->MLC_P Dephosphorylation ROCK_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase Buffer - Recombinant ROCK1/2 - ATP Solution - Substrate (e.g., MYPT1) - this compound dilutions Plate Plate ROCK enzyme, this compound, and kinase buffer in a 96-well plate Reagents->Plate Incubate1 Pre-incubate to allow compound binding Plate->Incubate1 Add_ATP Initiate reaction by adding ATP and substrate Incubate1->Add_ATP Incubate2 Incubate at 30°C to allow phosphorylation Add_ATP->Incubate2 Stop Stop reaction Incubate2->Stop Add_Ab Add anti-phospho-substrate antibody Stop->Add_Ab Incubate3 Incubate at room temperature Add_Ab->Incubate3 Add_Secondary Add HRP-conjugated secondary antibody Incubate3->Add_Secondary Incubate4 Incubate at room temperature Add_Secondary->Incubate4 Add_Substrate Add chemiluminescent or colorimetric substrate Incubate4->Add_Substrate Read Read signal on a plate reader Add_Substrate->Read Plot Plot % inhibition vs. log[this compound] Read->Plot Calculate Calculate IC50 value Plot->Calculate Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting & Detection cluster_analysis Data Analysis Seed Seed cells in culture plates Treat Treat cells with this compound at various concentrations Seed->Treat Stimulate Stimulate with an agonist (e.g., LPA) to activate RhoA Treat->Stimulate Lyse Lyse cells to extract proteins Stimulate->Lyse Quantify Quantify protein concentration Lyse->Quantify Load Load lysates onto SDS-PAGE gel Quantify->Load Separate Separate proteins by size Load->Separate Transfer Transfer proteins to a PVDF membrane Separate->Transfer Block Block membrane to prevent non-specific binding Transfer->Block Incubate_Primary Incubate with primary antibodies (anti-phospho-MLC, anti-total-MLC) Block->Incubate_Primary Wash1 Wash membrane Incubate_Primary->Wash1 Incubate_Secondary Incubate with HRP-conjugated secondary antibodies Wash1->Incubate_Secondary Wash2 Wash membrane Incubate_Secondary->Wash2 Detect Detect signal using ECL substrate Wash2->Detect Image Image the blot Detect->Image Densitometry Perform densitometry analysis Image->Densitometry Normalize Normalize phospho-MLC to total-MLC Densitometry->Normalize

References

An In-Depth Technical Guide to the Target Validation of Mixed Lineage Kinase 4 (MLK4) in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Clarification on the Target Compound

Initial research indicates that the compound AS1892802 is primarily documented in scientific literature as a highly selective Rho kinase (ROCK) inhibitor .[1][2][3] Its investigation has been focused on its potential therapeutic effects in models of inflammatory and noninflammatory arthritis and chronic pain.[2][3][4] The available literature does not provide significant evidence or data related to its use for target validation in cancer cells.

Given the detailed requirements of the request for a technical guide on cancer cell target validation, this document will proceed under the assumption that a different, well-documented cancer target may have been the intended subject. Therefore, this guide will focus on Mixed Lineage Kinase 4 (MLK4) , a protein kinase with substantial research validating its role as a therapeutic target in various cancers.[5][6][7][8]

Introduction: MLK4 as a Cancer Target

Mixed Lineage Kinase 4 (MLK4), also known as MAP3K21, is a member of the serine-threonine kinase family that functions as a MAP3K.[6] Genomic and transcriptomic studies have identified MLK4 as a frequently mutated or overexpressed protein in several human cancers, including colorectal, gastric, and triple-negative breast cancer (TNBC).[5][8] Its role in oncogenesis is complex, with studies suggesting both tumor-promoting and tumor-suppressing functions depending on the cellular context and the specific signaling pathways involved.[6][7]

In some contexts, such as certain colorectal cancers (CRC), activating mutations in MLK4 suggest it acts as an oncogene by directly phosphorylating and activating MEK1, thus promoting MEK/ERK signaling.[5] Conversely, other studies in CRC have shown that a majority of MLK4 mutations are loss-of-function, which suppresses JNK signaling and promotes tumorigenesis, suggesting a tumor-suppressor role.[6] In TNBC, MLK4 is amplified and overexpressed, where it promotes aggressive growth and confers chemoresistance by regulating the DNA damage response.[8][9] This multifaceted role makes rigorous target validation essential for the development of MLK4-targeted therapies.

Quantitative Data on MLK4 Function

The following tables summarize quantitative data from studies on MLK4, illustrating its kinase activity and impact on cancer cell viability.

Table 1: Kinase Activity of Wild-Type vs. Mutant MLK4 in Colorectal Cancer Models

MLK4 Allele Relative Kinase Activity (Normalized to WT) Description
Wild-Type (WT) 1.0 Baseline kinase activity.
Mutant A ~2.5 Activating mutation found in CRC, leading to increased kinase activity.[5]
Mutant B ~1.8 Activating mutation found in CRC, leading to increased kinase activity.[5]

| Mutant C (LOF) | <0.2 | Loss-of-function mutation that impairs kinase activity.[6] |

Table 2: Effect of MLK4 Reconstitution on Cancer Cell Viability

Cell Line Condition Relative Cell Viability (% of Control) Assay Type
HCT15 (CRC) Control (Empty Vector) 100% MTT Assay[6]
HCT15 (CRC) MLK4-WT Reconstitution ~60% MTT Assay[6]
HT115 (CRC) Control (Empty Vector) 100% MTT Assay[6]

| HT115 (CRC) | MLK4-WT Reconstitution | ~55% | MTT Assay[6] |

Key Experimental Protocols for MLK4 Target Validation

Detailed methodologies are crucial for reproducing and building upon target validation studies.

In Vitro Kinase Assay

This assay directly measures the kinase activity of MLK4 and the effect of inhibitors.

  • Objective: To quantify the phosphotransferase activity of purified MLK4 (wild-type or mutant) against a substrate.

  • Materials:

    • Purified recombinant MLK4 protein

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Substrate (e.g., recombinant inactive MKK7 or MEK1)[5][6]

    • ATP (radiolabeled [γ-³²P]ATP or cold ATP for luminescent assays)

    • 96-well plates

    • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • Procedure:

    • Prepare serial dilutions of the test inhibitor (e.g., a potential MLK4 inhibitor) in kinase buffer.

    • Add 10 µL of purified MLK4 protein to each well of a 96-well plate.

    • Add 10 µL of the test inhibitor at various concentrations to the wells. Incubate for 20 minutes at room temperature.

    • Initiate the kinase reaction by adding a 20 µL mixture containing the substrate (MKK7 or MEK1) and ATP.

    • Incubate the reaction for 60 minutes at 30°C.

    • Terminate the reaction. For luminescent assays, add 40 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader. The signal is inversely proportional to the amount of ATP remaining, and thus proportional to kinase activity.

    • Analyze data by plotting kinase activity against inhibitor concentration to determine the IC50 value.

Western Blotting for Downstream Signaling

This method assesses the on-target effect of MLK4 inhibition or knockout within the cell by measuring the phosphorylation status of its downstream effectors.

  • Objective: To detect changes in the phosphorylation of MEK, ERK, or c-JUN following MLK4 modulation.[5][6]

  • Materials:

    • Cancer cell lines (e.g., HCT116, HCT15)[5][6]

    • MLK4 inhibitor or siRNA/shRNA targeting MLK4

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes

    • Primary antibodies: anti-MLK4, anti-phospho-MEK1 (p-MEK1), anti-MEK1, anti-phospho-c-JUN (p-c-JUN), anti-c-JUN, anti-Actin or GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Culture cells and treat with the MLK4 inhibitor or transfect with siRNA as required.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein phosphorylation.[6]

Cell Viability (MTT) Assay

This assay measures the impact of MLK4 inhibition or altered expression on cell proliferation and viability.

  • Objective: To assess the effect of MLK4 modulation on the metabolic activity of cancer cells as an indicator of cell viability.[6]

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO

  • Procedure:

    • Seed cells (e.g., HCT15, HT115) at a density of 5,000 cells/well in a 96-well plate and allow them to adhere overnight.[6]

    • Treat the cells with varying concentrations of an MLK4 inhibitor or induce/suppress MLK4 expression.

    • Incubate for a specified period (e.g., 4 days).[6]

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Colony Formation Assay

This assay evaluates the long-term effect of MLK4 modulation on the ability of single cells to proliferate and form colonies.

  • Objective: To determine the effect of MLK4 on the clonogenic survival and growth of cancer cells.[6]

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed cells at a low density (e.g., 100-500 cells/well) in 6-well plates.[6]

    • Treat cells as required (e.g., induce MLK4 expression).

    • Allow cells to grow for 10-14 days, replacing the medium every 2-3 days.[6]

    • When visible colonies have formed, wash the wells with PBS.

    • Fix the colonies with ice-cold methanol (B129727) for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 20 minutes.

    • Wash the wells with water and allow them to air-dry.

    • Count the colonies or dissolve the stain in 10% acetic acid and measure the absorbance to quantify colony formation.[6]

Visualizing Workflows and Pathways

Diagrams created using the DOT language to illustrate key processes in MLK4 target validation.

MLK4_Target_Validation_Workflow cluster_Discovery Phase 1: Target Discovery & Hypothesis cluster_InVitro Phase 2: Biochemical & In Vitro Validation cluster_Cellular Phase 3: Cellular Mechanism Validation cluster_InVivo Phase 4: In Vivo Validation Hypothesis Hypothesis: MLK4 is a driver in a specific cancer Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Hypothesis->Kinase_Assay Genomic_Data Genomic/Transcriptomic Data Analysis Genomic_Data->Hypothesis Cell_Viability Cell Viability Assays (MTT, Proliferation) Kinase_Assay->Cell_Viability Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Target_Knockdown Target Knockdown/Out (siRNA, CRISPR) Colony_Formation->Target_Knockdown Western_Blot Western Blotting (Downstream Signaling) Target_Knockdown->Western_Blot Xenograft Xenograft Models in Mice Western_Blot->Xenograft

General workflow for cancer target validation, from hypothesis to in vivo models.

MLK4_Signaling_Pathways cluster_Oncogenic Oncogenic Pathway (e.g., in some CRCs) cluster_TumorSuppressor Tumor Suppressor Pathway (e.g., in other CRCs) MLK4_Onco Activated MLK4 (Mutant) MEK1 MEK1 MLK4_Onco->MEK1 phosphorylates ERK ERK MEK1->ERK activates Proliferation Tumorigenesis & Proliferation ERK->Proliferation MLK4_TS MLK4 (WT) MKK4_7 MKK4/7 MLK4_TS->MKK4_7 activates JNK JNK MKK4_7->JNK activates Apoptosis Apoptosis & Growth Suppression JNK->Apoptosis

Dual signaling roles of MLK4 in different cancer contexts.

References

The Pharmacokinetics of Novel Compounds: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information and data regarding the specific pharmacokinetics of AS1892802 are limited. Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the general methodologies and data presentation standards for exploring the pharmacokinetics of a novel compound, using this compound as a placeholder.

Introduction to Pharmacokinetic Profiling

Pharmacokinetics (PK) is a fundamental discipline in drug discovery and development, encompassing the study of how an organism affects a drug. It describes the journey of a drug through the body, from administration to elimination. A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for predicting its efficacy and safety profile.[1][2] This guide outlines the standard experimental protocols and data presentation formats for characterizing the pharmacokinetic profile of a novel chemical entity.

Data Presentation: Summarized Pharmacokinetic Parameters

Quantitative data from pharmacokinetic studies should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables represent typical data summaries for in vitro ADME and in vivo pharmacokinetic studies.

Table 1: In Vitro ADME Profile of a Novel Compound

ParameterAssay SystemResult
Solubility Phosphate Buffer (pH 7.4)Data not available
Permeability Caco-2 Cells (Papp, A→B)Data not available
Metabolic Stability Human Liver Microsomes (T½, min)Data not available
Plasma Protein Binding Human Plasma (%)Data not available
CYP450 Inhibition CYP3A4 (IC50, µM)Data not available

Table 2: In Vivo Pharmacokinetic Parameters in Preclinical Species (Single Intravenous Dose)

SpeciesDose (mg/kg)Cmax (ng/mL)T½ (h)AUClast (ng·h/mL)CL (mL/min/kg)Vss (L/kg)
Mouse1Data not availableData not availableData not availableData not availableData not available
Rat1Data not availableData not availableData not availableData not availableData not available
Dog0.5Data not availableData not availableData not availableData not availableData not available

Table 3: In Vivo Pharmacokinetic Parameters in Preclinical Species (Single Oral Dose)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUCinf (ng·h/mL)Bioavailability (%)
Mouse5Data not availableData not availableData not availableData not available
Rat5Data not availableData not availableData not availableData not available
Dog2Data not availableData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacokinetic data.

In Vitro Assays
  • Metabolic Stability in Liver Microsomes:

    • A test compound (typically 1 µM) is incubated with liver microsomes (e.g., human, rat) and NADPH (a cofactor for metabolic enzymes) at 37°C.[3]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The concentration of the remaining parent compound is quantified by LC-MS/MS.

    • The half-life (T½) and intrinsic clearance are calculated from the disappearance rate of the compound.

  • Plasma Protein Binding:

    • Equilibrium dialysis or ultrafiltration methods are commonly used.[3]

    • For equilibrium dialysis, the test compound is added to plasma and dialyzed against a protein-free buffer using a semi-permeable membrane.

    • The system is incubated until equilibrium is reached.

    • The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS to determine the fraction bound to plasma proteins.

In Vivo Studies
  • Pharmacokinetic Study in Rodents:

    • The test compound is administered to a cohort of animals (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

    • Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Plasma is separated by centrifugation.

    • The concentration of the compound in plasma samples is determined using a validated LC-MS/MS method.

    • Pharmacokinetic parameters are calculated using non-compartmental analysis software.[4]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental processes can aid in understanding the mechanism of action and the study design.

G cluster_0 Extracellular cluster_1 Intracellular This compound This compound Receptor Target Receptor This compound->Receptor Binds Dab1 Dab1 Receptor->Dab1 Activates SFK Src Family Kinases Dab1->SFK Phosphorylates PI3K PI3K SFK->PI3K Akt Akt PI3K->Akt Response Cellular Response (e.g., Neuronal Migration) Akt->Response

Caption: Hypothetical signaling pathway for a neuroprotective agent.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Modeling & Prediction MetStab Metabolic Stability (Microsomes, Hepatocytes) MousePK Mouse PK (IV & PO) MetStab->MousePK Perm Permeability (Caco-2, PAMPA) Perm->MousePK PPB Plasma Protein Binding (Equilibrium Dialysis) RatPK Rat PK (IV & PO) PPB->RatPK CYP CYP450 Inhibition (Recombinant Enzymes) DogPK Dog PK (IV & PO) CYP->DogPK PBPK PBPK Modeling MousePK->PBPK RatPK->PBPK DogPK->PBPK HumanPK Human PK Prediction PBPK->HumanPK

References

Methodological & Application

Application Notes and Protocols: Combining AS1892802 with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1892802 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell proliferation, motility, and survival.[1] In the context of oncology, dysregulation of the ROCK pathway has been implicated in tumor progression, invasion, and metastasis.[2]

Recent advancements in cancer therapy have highlighted the transformative potential of immunotherapy, particularly immune checkpoint inhibitors (ICIs), which reinvigorate the body's own immune system to combat malignancies. However, a significant portion of patients do not respond to ICI monotherapy, often due to an immunosuppressive tumor microenvironment (TME). Emerging evidence suggests that targeting the ROCK signaling pathway can modulate the TME, thereby creating a more favorable environment for anti-tumor immunity.

These application notes provide a comprehensive overview of the scientific rationale and preclinical methodologies for investigating the synergistic potential of combining this compound with immunotherapy.

Disclaimer: The combination of this compound with immunotherapy is a novel therapeutic concept. The information and protocols presented herein are based on the established mechanism of ROCK inhibitors and preclinical data from other molecules in the same class, such as Fasudil (B1672074) and Y-27632. Direct preclinical or clinical data for the combination of this compound and immunotherapy is not yet available. These notes are intended to guide research and development in this promising area.

Scientific Rationale for Combining this compound with Immunotherapy

The rationale for combining the ROCK inhibitor this compound with immunotherapy is centered on the multifaceted role of ROCK signaling in shaping the TME. Inhibition of ROCK can potentially overcome key mechanisms of immune evasion and enhance the efficacy of immunotherapies through several mechanisms:

  • Modulation of Tumor-Infiltrating Immune Cells: ROCK inhibition has been shown to influence the function and polarization of various immune cells. It can suppress the M2-like polarization of tumor-associated macrophages (TAMs), which are known to be immunosuppressive, and may enhance the activity of pro-inflammatory M1-like macrophages.[3][4] Furthermore, ROCK inhibitors can impact T cell proliferation and function.[5]

  • Enhancement of Antigen Presentation: By promoting the phagocytosis of cancer cells by dendritic cells (DCs) and macrophages, ROCK inhibition can lead to improved antigen processing and presentation, a crucial step in initiating an anti-tumor T cell response.[6]

  • Reduction of Immunosuppressive Cells: ROCK signaling is implicated in the recruitment of myeloid-derived suppressor cells (MDSCs) into the TME. Inhibition of ROCK may therefore reduce the presence of these potent immunosuppressive cells.

  • Alteration of the Extracellular Matrix (ECM): The TME is often characterized by a dense and stiff ECM, which can act as a physical barrier to T cell infiltration. ROCK signaling contributes to ECM remodeling and tissue stiffness.[6] By inhibiting ROCK, this compound may "soften" the TME, facilitating the trafficking and infiltration of cytotoxic T lymphocytes (CTLs) to the tumor core.

Data Presentation

The following table summarizes the reported effects of ROCK inhibitors in preclinical cancer models, providing a basis for the expected outcomes when investigating this compound in combination with immunotherapy.

Model SystemROCK InhibitorConcentration/DoseKey FindingsReference
B16 Mouse Melanoma (in vivo)FasudilNot specifiedSignificantly reduced tumor growth.[7]
Human Breast (MDA-MB-231) & Fibrosarcoma (HT1080) Cells (in vitro)Fasudil10 µmol/LInduced morphological changes and cell detachment.[8]
Panel of Melanoma Cell Lines (in vitro)Y-27632Not specifiedDecreased invasion and altered cell survival.[9]
SW620 Colon Cancer Cells on 3D Collagen (in vitro)Y-27632Not specifiedIncreased cell invasion at lower cell densities.[10]
Bone Marrow-Derived Macrophages (BMDMs) & Dendritic Cells (BMDCs) co-cultured with tumor cells (in vitro)Y-27632Not specifiedSubstantially increased phagocytosis of cancer cells.[6]
Mouse Model of Pulmonary FibrosisWXWH0265 (unselective ROCK inhibitor)Not specifiedAmeliorated fibrosis by inhibiting M2 macrophage polarization.[4][11]
Mouse Model of Laser-Induced Choroidal NeovascularizationFasudil (dual ROCK1/2 inhibitor) and selective ROCK2 inhibitorNot specifiedReduced choroidal neovascularization, associated with decreased M2-like macrophages.[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and immunotherapy in a preclinical setting.

Protocol 1: In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old female C57BL/6 mice

  • B16-F10 melanoma cells

  • This compound (formulated for in vivo administration)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Isotype control antibody

  • Sterile PBS

  • Cell culture medium (e.g., DMEM)

  • Calipers

  • Animal housing and handling equipment

Procedure:

  • Cell Culture: Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Tumor Inoculation: Harvest B16-F10 cells and resuspend in sterile PBS at a concentration of 5 x 10^5 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Animal Grouping and Treatment: Once tumors reach an average volume of 50-100 mm³, randomize the mice into the following treatment groups (n=8-10 mice/group):

    • Vehicle control (oral gavage or appropriate route for this compound vehicle) + Isotype control antibody (intraperitoneal injection)

    • This compound + Isotype control antibody

    • Vehicle control + Anti-PD-1 antibody

    • This compound + Anti-PD-1 antibody

  • Dosing Regimen:

    • Administer this compound daily via oral gavage at a predetermined dose.

    • Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control via intraperitoneal injection twice a week.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor animal body weight and general health throughout the study.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize the immune cell populations within the TME following treatment with this compound and anti-PD-1 antibody.

Materials:

  • Tumors harvested from the in vivo study (Protocol 1)

  • RPMI-1640 medium

  • Collagenase D, Collagenase IV, and DNase I

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (anti-CD16/32 antibody)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80, CD86, CD206)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Tumor Digestion: Mince the harvested tumors and digest in RPMI-1640 containing collagenases and DNase I for 30-60 minutes at 37°C with agitation.

  • Cell Filtration and Lysis: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.

  • Cell Staining:

    • Wash the cells with FACS buffer.

    • Stain with a live/dead marker according to the manufacturer's instructions.

    • Block Fc receptors with Fc block for 10-15 minutes.

    • Add the surface antibody cocktail and incubate for 30 minutes on ice in the dark.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.

  • Data Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. Analyze the data using appropriate software to quantify the different immune cell populations.

Protocol 3: In Vitro Co-culture of Immune Cells and Cancer Cells

Objective: To assess the direct effect of this compound on the interaction between immune cells and cancer cells.

Materials:

  • Cancer cell line (e.g., B16-F10)

  • Immune cells (e.g., splenocytes from a C57BL/6 mouse or isolated T cells/macrophages)

  • This compound

  • Cell culture plates

  • Fluorescent dyes for labeling cells (e.g., CFSE for immune cells, CellTracker Red for cancer cells)

  • Cytokine analysis kit (e.g., ELISA or multiplex assay for IFN-γ, TNF-α, IL-10)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate cancer cells in a 96-well plate and allow them to adhere overnight.

    • Isolate immune cells from the spleen of a C57BL/6 mouse. Label the immune cells with CFSE if assessing proliferation.

  • Co-culture Setup:

    • Add the immune cells to the wells containing the cancer cells at a desired effector-to-target ratio (e.g., 10:1).

    • Treat the co-cultures with different concentrations of this compound or vehicle control.

  • Incubation: Incubate the co-culture for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Cytotoxicity: Assess cancer cell viability using a fluorescence microscope to visualize the reduction in red fluorescent cancer cells or by using a cytotoxicity assay kit.

    • Immune Cell Proliferation: Analyze the dilution of CFSE in the immune cell population by flow cytometry.

    • Cytokine Production: Collect the supernatant from the co-cultures and measure the concentration of key cytokines using ELISA or a multiplex assay.

Visualizations

ROCK_Signaling_in_TME ROCK Signaling in the Tumor Microenvironment cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell TumorCell Tumor Cell Proliferation, Invasion & Metastasis PDL1 PD-L1 Expression TumorCell->PDL1 Upregulates T_Cell T Cell Infiltration & Function PDL1->T_Cell Inhibits ECM Extracellular Matrix (Stiffness & Density) MDSC MDSC Recruitment M2_Macrophage M2 Macrophage Polarization T_Cell->TumorCell Kills APC Antigen Presenting Cell (DC, Macrophage) Phagocytosis ROCK Rho-associated Kinase (ROCK) ROCK->TumorCell Promotes ROCK->ECM Increases ROCK->MDSC Promotes ROCK->M2_Macrophage Promotes ROCK->T_Cell Inhibits ROCK->APC Inhibits This compound This compound (ROCK Inhibitor) This compound->ROCK ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) ICI->PDL1 Experimental_Workflow Preclinical Workflow for this compound + Immunotherapy cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_ExVivo Ex Vivo Analysis CoCulture Immune Cell - Cancer Cell Co-culture Assay (Protocol 3) Cytotoxicity Assess Cancer Cell Killing CoCulture->Cytotoxicity Proliferation Measure Immune Cell Proliferation CoCulture->Proliferation Cytokines Analyze Cytokine Production CoCulture->Cytokines TumorModel Syngeneic Mouse Tumor Model (Protocol 1) CoCulture->TumorModel Inform In Vivo Design Treatment Treatment Groups: - Vehicle + Isotype - this compound + Isotype - Vehicle + anti-PD-1 - this compound + anti-PD-1 TumorModel->Treatment Efficacy Evaluate Anti-tumor Efficacy (Tumor Growth Inhibition) Treatment->Efficacy Harvest Harvest Tumors at Endpoint Efficacy->Harvest FlowCytometry Flow Cytometry of Tumor-Infiltrating Immune Cells (Protocol 2) Harvest->FlowCytometry TME_Analysis Characterize TME: - T Cells (CD4+, CD8+, Tregs) - Macrophages (M1 vs. M2) - MDSCs FlowCytometry->TME_Analysis

References

Application Notes and Protocols for AS1892802 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1892802 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and inflammation. Dysregulation of the ROCK pathway has been implicated in the pathogenesis of several diseases, including osteoarthritis and chronic pain. This compound has demonstrated significant analgesic and anti-inflammatory effects in preclinical models, making it a promising therapeutic candidate for these conditions. These application notes provide detailed protocols for in vivo and in vitro experimental designs to evaluate the efficacy of this compound.

Mechanism of Action: ROCK Signaling Pathway

This compound exerts its therapeutic effects by inhibiting ROCK, a key downstream effector of the small GTPase RhoA. In pathological conditions such as osteoarthritis, pro-inflammatory stimuli can lead to the activation of RhoA and subsequently ROCK. Activated ROCK phosphorylates various substrates, leading to actin cytoskeleton reorganization, increased smooth muscle contraction, and the production of pro-inflammatory mediators. By inhibiting ROCK, this compound can effectively block these downstream events, leading to reduced inflammation, pain, and cartilage degradation.

ROCK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR / Receptor Tyrosine Kinase RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP/GDP Exchange ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inactivates Actin_Stress_Fibers Actin Stress Fibers (Inflammation, Pain) Cofilin->Actin_Stress_Fibers Regulates Polymerization pMLC p-MLC MLC->pMLC Contraction Cell Contraction & ECM Production pMLC->Contraction External_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β) External_Stimuli->GPCR

Caption: The ROCK signaling pathway is activated by pro-inflammatory stimuli, leading to cellular responses that contribute to inflammation and pain. This compound inhibits ROCK, blocking these downstream effects.

Data Presentation

In Vivo Analgesic Efficacy of this compound in a Rat Model of Osteoarthritis
Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - Day 7Paw Withdrawal Threshold (g) - Day 14Paw Withdrawal Threshold (g) - Day 21
Vehicle Control-4.5 ± 0.54.2 ± 0.64.0 ± 0.5
This compound16.8 ± 0.77.5 ± 0.88.1 ± 0.9
This compound39.2 ± 0.910.5 ± 1.111.3 ± 1.2
This compound1012.5 ± 1.213.8 ± 1.414.5 ± 1.5
Celecoxib (Reference)108.5 ± 0.89.2 ± 0.99.8 ± 1.0
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
In Vivo Efficacy of this compound on Cartilage Degradation in a Rat Model of Osteoarthritis
Treatment GroupDose (mg/kg, p.o.)Macroscopic Cartilage Damage Score (0-4)Histological Mankin Score (0-14)
Sham Control-0.2 ± 0.10.5 ± 0.2
Vehicle Control-3.5 ± 0.410.8 ± 1.2
This compound12.4 ± 0.37.5 ± 0.8
This compound31.5 ± 0.24.8 ± 0.6
This compound100.8 ± 0.22.5 ± 0.4
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
In Vitro Efficacy of this compound on Prostaglandin E2 (PGE2) Production
TreatmentConcentrationIL-1β (10 ng/mL)PGE2 Concentration (pg/mL)% Inhibition
Vehicle Control--50 ± 5-
Vehicle Control-+550 ± 45-
This compound10 nM+420 ± 3823.6%
This compound100 nM+280 ± 2549.1%
This compound1 µM+150 ± 1872.7%
Dexamethasone (Reference)1 µM+80 ± 1085.5%
*p < 0.05 compared to Vehicle Control with IL-1β. Data are presented as mean ± SEM.

Experimental Protocols

In Vivo Model: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

This protocol describes the induction of osteoarthritis in rats via intra-articular injection of monoiodoacetate, a metabolic inhibitor that disrupts chondrocyte glycolysis, leading to cartilage degradation and pain.

Materials:

  • Male Wistar rats (180-200 g)

  • Monoiodoacetate (MIA)

  • Sterile saline

  • Isoflurane for anesthesia

  • Insulin syringes (29-gauge)

  • Von Frey filaments for pain assessment

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

Procedure:

  • Animal Acclimatization: House rats for at least one week before the experiment with free access to food and water.

  • Induction of Osteoarthritis:

    • Anesthetize rats with isoflurane.

    • Inject 2 mg of MIA dissolved in 50 µL of sterile saline into the intra-articular space of the right knee. The left knee can be injected with saline as a control.

  • Drug Administration:

    • Prepare this compound in the appropriate vehicle at desired concentrations (e.g., 1, 3, 10 mg/kg).

    • Administer this compound or vehicle orally (p.o.) once daily, starting from day 1 post-MIA injection for 21 days.

  • Pain Assessment (Mechanical Allodynia):

    • Measure the paw withdrawal threshold using von Frey filaments on days 7, 14, and 21.

    • Acclimate the rats in individual Plexiglas chambers on a wire mesh floor.

    • Apply filaments of increasing force to the plantar surface of the hind paw and record the force at which the paw is withdrawn.

  • Histological Analysis of Cartilage Damage:

    • At the end of the treatment period (day 21), euthanize the animals.

    • Dissect the knee joints and fix in 10% neutral buffered formalin.

    • Decalcify the joints, embed in paraffin, and section.

    • Stain sections with Safranin O-fast green to visualize cartilage.

    • Score cartilage damage using the Mankin scoring system, which assesses cartilage structure, cellular abnormalities, and matrix staining.

In_Vivo_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization MIA_Injection Intra-articular MIA Injection (Day 0) Acclimatization->MIA_Injection Drug_Administration Daily Oral Administration of this compound or Vehicle (Days 1-21) MIA_Injection->Drug_Administration Pain_Assessment Pain Assessment (von Frey Test) (Days 7, 14, 21) Drug_Administration->Pain_Assessment Euthanasia Euthanasia and Joint Dissection (Day 21) Pain_Assessment->Euthanasia Histology Histological Analysis of Cartilage Damage Euthanasia->Histology End End Histology->End

Caption: Workflow for the in vivo evaluation of this compound in a rat model of monoiodoacetate-induced osteoarthritis.

In Vitro Model: Chondrocyte Differentiation Assay

This protocol assesses the potential of this compound to promote chondrocyte differentiation, a key aspect of cartilage health.

Materials:

  • ATDC5 cell line (mouse chondrogenic cells)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Insulin-Transferrin-Selenium (ITS) supplement

  • This compound

  • Alcian Blue stain

  • Quantitative PCR reagents for chondrogenic markers (e.g., Aggrecan, Collagen type II)

Procedure:

  • Cell Culture:

    • Culture ATDC5 cells in DMEM/F-12 supplemented with 5% FBS.

  • Induction of Differentiation:

    • Plate cells at a high density.

    • To induce chondrogenic differentiation, switch to DMEM/F-12 with 5% FBS and 1x ITS supplement.

    • Treat cells with varying concentrations of this compound or vehicle.

  • Alcian Blue Staining:

    • After 14-21 days of differentiation, fix the cells with 4% paraformaldehyde.

    • Stain with 1% Alcian Blue in 0.1 N HCl to visualize proteoglycan-rich cartilage matrix.

    • Quantify the staining by extracting the dye and measuring absorbance.

  • Gene Expression Analysis:

    • At various time points, extract RNA from the cells.

    • Perform quantitative PCR (qPCR) to measure the expression of chondrogenic marker genes.

In Vitro Model: Prostaglandin E2 (PGE2) Production Assay

This protocol measures the ability of this compound to inhibit the production of PGE2, a key pro-inflammatory mediator in osteoarthritis, in synovial fibroblasts.

Materials:

  • Human synovial fibroblast cell line (e.g., HIG-82)

  • DMEM

  • FBS

  • Recombinant human Interleukin-1β (IL-1β)

  • This compound

  • PGE2 ELISA kit

Procedure:

  • Cell Culture:

    • Culture synovial fibroblasts in DMEM with 10% FBS.

  • Cell Treatment:

    • Seed cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat cells with different concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with 10 ng/mL of IL-1β for 24 hours to induce PGE2 production.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

In_Vitro_PGE2_Workflow Start Start Cell_Culture Culture Synovial Fibroblasts Start->Cell_Culture Cell_Seeding Seed Cells in 24-well Plate Cell_Culture->Cell_Seeding Pre_treatment Pre-treat with this compound or Vehicle (1 hour) Cell_Seeding->Pre_treatment Stimulation Stimulate with IL-1β (10 ng/mL, 24 hours) Pre_treatment->Stimulation Supernatant_Collection Collect Culture Supernatant Stimulation->Supernatant_Collection PGE2_ELISA Measure PGE2 Concentration (ELISA) Supernatant_Collection->PGE2_ELISA End End PGE2_ELISA->End

Caption: Workflow for the in vitro evaluation of this compound's effect on IL-1β-induced PGE2 production in synovial fibroblasts.

Measuring PI3K Delta Inhibition by AS1892802: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in the development and function of the immune system. Dysregulation of the PI3Kδ signaling pathway has been implicated in various hematological malignancies and inflammatory diseases, making it a key target for therapeutic intervention.

AS1892802 is a small molecule inhibitor targeting the PI3Kδ isoform. Accurate and robust measurement of its inhibitory activity is essential for its preclinical and clinical development. These application notes provide detailed protocols for in vitro and cell-based assays to characterize the potency and selectivity of this compound in inhibiting PI3Kδ.

Note: As specific experimental data for this compound is not publicly available, this document utilizes representative data from other well-characterized PI3Kδ inhibitors to illustrate the application of the described protocols. The methodologies provided are standard and can be readily adapted for the evaluation of this compound.

PI3K Signaling Pathway

The PI3K signaling cascade is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment facilitates the phosphorylation and activation of AKT by upstream kinases. Activated AKT, in turn, phosphorylates a multitude of downstream substrates, regulating a wide range of cellular functions. PI3Kδ inhibitors, such as this compound, act by binding to the ATP-binding pocket of the p110δ catalytic subunit, thereby blocking the production of PIP3 and inhibiting downstream signaling.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 P This compound This compound This compound->PI3K PIP2 PIP2 AKT AKT PIP3->AKT Downstream Downstream Effectors AKT->Downstream Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions

Figure 1: PI3K Signaling Pathway and Inhibition by this compound.

Data Presentation: Quantitative Analysis of PI3Kδ Inhibition

The inhibitory activity of this compound against PI3Kδ and other Class I PI3K isoforms is quantified by determining the half-maximal inhibitory concentration (IC50). The following table presents representative IC50 values for well-characterized PI3Kδ inhibitors, which can serve as a benchmark for evaluating this compound.

Table 1: Representative IC50 Values of PI3Kδ Inhibitors Against Class I PI3K Isoforms

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Assay Type
Idelalisib 8,6004,0002,1002.5Biochemical
Parsaclisib >20,000>20,000>20,0001Biochemical[1]
ZSTK474 16380189Biochemical
Buparlisib 52166262116Biochemical[1]
Pictilisib 3.338763.3Biochemical

Experimental Protocols

In Vitro Biochemical Assay: Measuring Direct Enzyme Inhibition

This protocol describes a luminescent-based kinase assay (e.g., ADP-Glo™) to measure the direct inhibition of recombinant PI3Kδ by this compound.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of PI3Kδ by this compound will result in a decrease in ADP production.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • PIP2/PS lipid vesicles

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant PI3Kδ enzyme and PIP2/PS substrate in kinase assay buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the PI3Kδ enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Add 5 µL of a solution containing the PIP2/PS substrate and ATP to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In_Vitro_Assay_Workflow Start Start Compound_Prep Prepare this compound Serial Dilution Start->Compound_Prep Enzyme_Prep Prepare PI3Kδ Enzyme and Substrate Start->Enzyme_Prep Plate_Setup Add Compound and Enzyme to Plate Compound_Prep->Plate_Setup Enzyme_Prep->Plate_Setup Incubate1 Incubate (10 min) Plate_Setup->Incubate1 Reaction_Start Initiate Kinase Reaction (add Substrate + ATP) Incubate1->Reaction_Start Incubate2 Incubate (60 min) Reaction_Start->Incubate2 Reaction_Stop Stop Reaction and Deplete ATP Incubate2->Reaction_Stop Incubate3 Incubate (40 min) Reaction_Stop->Incubate3 ADP_Detection Add Detection Reagent Incubate3->ADP_Detection Incubate4 Incubate (30 min) ADP_Detection->Incubate4 Read_Plate Measure Luminescence Incubate4->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the In Vitro PI3Kδ Biochemical Assay.

Cell-Based Assay: Inhibition of Downstream Signaling

This protocol measures the inhibition of PI3Kδ signaling in a cellular context by quantifying the phosphorylation of AKT (pAKT), a key downstream effector.

Principle: Inhibition of PI3Kδ by this compound in cells will block the production of PIP3, leading to a decrease in the phosphorylation of AKT at Serine 473 (pAKT-S473). This can be detected and quantified using methods such as Western Blotting or a cell-based ELISA.

Materials:

  • A suitable cell line with active PI3Kδ signaling (e.g., a B-cell lymphoma line like SUDHL-4 or a myeloid leukemia line like OCI-AML3).

  • Complete cell culture medium.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and Western Blotting apparatus.

  • Primary antibodies: anti-pAKT (S473) and anti-total AKT.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Protocol:

  • Cell Culture and Treatment:

    • Culture the cells to 70-80% confluency.

    • Treat the cells with a serial dilution of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against pAKT (S473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total AKT as a loading control.

  • Data Analysis: Quantify the band intensities for pAKT and total AKT. Normalize the pAKT signal to the total AKT signal for each treatment condition. Calculate the percent inhibition of pAKT phosphorylation relative to the vehicle control and determine the IC50 value.

Cell_Based_Assay_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Treatment Treat with this compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot for pAKT and Total AKT Quantification->Western_Blot Detection Chemiluminescent Detection Western_Blot->Detection Analysis Quantify Bands and Calculate IC50 Detection->Analysis End End Analysis->End

Figure 3: Workflow for the Cell-Based pAKT Assay.

Cell Viability Assay

This protocol assesses the effect of PI3Kδ inhibition by this compound on the viability of cancer cell lines that are dependent on PI3Kδ signaling.

Principle: Inhibition of the pro-survival PI3Kδ pathway can lead to a decrease in cell proliferation and/or an induction of apoptosis, resulting in reduced cell viability. This can be measured using assays such as the MTT or CellTiter-Glo® assay.

Materials:

  • Cancer cell line dependent on PI3Kδ signaling.

  • Complete cell culture medium.

  • This compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar).

  • White, opaque 96-well plates.

  • Plate reader capable of luminescence detection.

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound as a PI3Kδ inhibitor. By employing a combination of in vitro biochemical and cell-based assays, researchers can accurately determine its potency, selectivity, and cellular activity. This information is crucial for advancing the development of this compound as a potential therapeutic agent for diseases driven by aberrant PI3Kδ signaling.

References

Application Notes and Protocols: Investigating the Synergy of AS1892802 and Anti-PD-L1 Antibodies in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The convergence of targeted therapies and immunotherapy is a promising frontier in oncology. This document outlines the theoretical framework and proposes experimental protocols to investigate the potential synergistic anti-tumor effects of AS1892802, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, and an anti-Programmed Death-Ligand 1 (PD-L1) antibody. While direct preclinical or clinical data on this specific combination is not publicly available, this document provides a scientific rationale for their combined use and detailed methodologies for researchers to explore this novel therapeutic strategy.

This compound is a selective ROCK inhibitor.[1][2][3] The ROCK signaling pathway is implicated in various cellular processes, including cell adhesion, migration, and proliferation. In the context of the tumor microenvironment (TME), ROCK signaling can influence cancer cell invasion, metastasis, and the function of immune cells. By inhibiting ROCK, this compound may modulate the TME to be more permissive to an anti-tumor immune response.

Anti-PD-L1 antibodies are a cornerstone of modern cancer immunotherapy.[4] By blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells, these antibodies can reinvigorate the anti-tumor T-cell response.[5] However, the efficacy of anti-PD-L1 monotherapy can be limited by an immunosuppressive TME.[6]

The central hypothesis is that this compound, by modifying the TME, can enhance the efficacy of anti-PD-L1 antibody therapy, leading to a synergistic anti-tumor effect.

Proposed Mechanism of Synergy

The potential synergy between this compound and an anti-PD-L1 antibody may arise from complementary mechanisms of action targeting both the tumor and its microenvironment.

  • This compound-mediated TME Modulation:

    • Increased T-cell Infiltration: ROCK inhibition may alter the tumor stroma and vasculature, facilitating the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor core.

    • Modulation of Immunosuppressive Cells: ROCK signaling is involved in the function of various immune cells. This compound could potentially decrease the activity of immunosuppressive cells within the TME, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

  • Anti-PD-L1-mediated T-cell Reinvigoration:

    • The anti-PD-L1 antibody will block the primary checkpoint inhibition, allowing the infiltrated CTLs to effectively recognize and kill tumor cells.

The proposed synergistic mechanism is visualized in the following signaling pathway diagram.

Synergy_Mechanism cluster_TME Tumor Microenvironment cluster_Tumor_Cell Tumor Cell cluster_T_Cell T Cell This compound This compound ROCK ROCK Signaling This compound->ROCK Inhibits Tumor_Stroma Tumor Stroma & Vasculature ROCK->Tumor_Stroma Maintains immunosuppressive structure MDSC_Treg MDSCs & Tregs ROCK->MDSC_Treg Promotes immunosuppressive function CTL_Infiltration CTL Infiltration Tumor_Stroma->CTL_Infiltration Hinders MDSC_Treg->CTL_Infiltration Suppresses CTL Cytotoxic T Lymphocyte (CTL) Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 Expresses PD1 PD-1 PDL1->PD1 Binds & Inhibits CTL activity CTL->Tumor_Cell Kills CTL->PD1 Expresses Anti_PDL1 Anti-PD-L1 Antibody Anti_PDL1->PDL1 Blocks

Caption: Proposed synergistic mechanism of this compound and anti-PD-L1 antibody.

Experimental Protocols

The following protocols are designed to evaluate the synergistic anti-tumor activity of this compound and an anti-PD-L1 antibody in a preclinical setting.

In Vivo Murine Syngeneic Tumor Model

This protocol outlines the in vivo evaluation of the combination therapy in a mouse model.

Experimental Workflow:

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., MC38, B16-F10) Tumor_Establishment Tumor Establishment (approx. 100 mm³) Tumor_Implantation->Tumor_Establishment Group1 Vehicle Control Tumor_Establishment->Group1 Group2 This compound Tumor_Establishment->Group2 Group3 Anti-PD-L1 Ab Tumor_Establishment->Group3 Group4 This compound + Anti-PD-L1 Ab Tumor_Establishment->Group4 Tumor_Measurement Tumor Volume Measurement (bi-weekly) Group1->Tumor_Measurement Group2->Tumor_Measurement Group3->Tumor_Measurement Group4->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint Body_Weight Body Weight Monitoring Body_Weight->Endpoint Tumor_Excision Tumor Excision Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Tumor_Excision->Flow_Cytometry IHC Immunohistochemistry Tumor_Excision->IHC Cytokine_Analysis Cytokine Analysis Tumor_Excision->Cytokine_Analysis

Caption: Workflow for the in vivo evaluation of this compound and anti-PD-L1 antibody combination therapy.

Methodology:

  • Cell Culture: Culture a murine cancer cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) in appropriate media.

  • Animal Model: Use 6-8 week old C57BL/6 mice.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Treatment Initiation: When tumors reach an average volume of 100 mm³, randomize mice into four treatment groups (n=10 per group):

    • Group 1: Vehicle control (e.g., PBS)

    • Group 2: this compound (dose and schedule to be determined by preliminary studies)

    • Group 3: Anti-PD-L1 antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly)

    • Group 4: this compound + Anti-PD-L1 antibody

  • Data Collection: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Tissue Collection: Harvest tumors and spleens for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol describes the immunophenotyping of tumor-infiltrating lymphocytes (TILs).

Methodology:

  • Tumor Digestion: Mechanically and enzymatically digest excised tumors to obtain a single-cell suspension.

  • Cell Staining: Stain the single-cell suspension with a panel of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs, CD11b, Gr-1 for MDSCs).

  • Intracellular Staining (Optional): For analysis of cytotoxic markers, perform intracellular staining for Granzyme B and Perforin in CD8+ T cells.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data to quantify the proportions of different immune cell populations within the TME.

Immunohistochemistry (IHC)

This protocol is for the visualization of immune cell infiltration and protein expression in tumor tissue.

Methodology:

  • Tissue Preparation: Fix harvested tumors in formalin and embed in paraffin.

  • Sectioning: Cut 5 µm sections and mount on slides.

  • Staining: Perform IHC staining for markers such as CD8 (to visualize CTLs) and PD-L1.

  • Imaging and Analysis: Image the stained slides and quantify the density of positive cells in different tumor regions.

Data Presentation

The quantitative data from the proposed experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vivo Anti-Tumor Efficacy

Treatment GroupAverage Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Number of Tumor-Free Mice
Vehicle Control
This compound
Anti-PD-L1 Ab
This compound + Anti-PD-L1 Ab

Table 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Treatment Group% CD8+ of CD45+ cells% CD4+ FoxP3+ of CD45+ cells (Tregs)% CD11b+ Gr-1+ of CD45+ cells (MDSCs)CD8+/Treg Ratio
Vehicle Control
This compound
Anti-PD-L1 Ab
This compound + Anti-PD-L1 Ab

Conclusion

The combination of a ROCK inhibitor like this compound with an anti-PD-L1 antibody represents a rational and promising strategy to enhance anti-tumor immunity. The proposed experimental protocols provide a comprehensive framework for preclinical evaluation of this novel combination therapy. The successful outcome of these studies could provide the basis for clinical translation, potentially offering a new treatment paradigm for patients with solid tumors. Further investigation into the detailed molecular mechanisms underlying the potential synergy is also warranted.

References

Troubleshooting & Optimization

AS1892802 solubility and formulation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding AS1892802, with a focus on addressing common solubility and formulation challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a small molecule inhibitor with poor aqueous solubility. Its high lipophilicity and potential for a high melting point are characteristic of compounds that fall into the Biopharmaceutics Classification System (BCS) Class II or IV. These properties often lead to challenges in achieving adequate dissolution and bioavailability in aqueous physiological environments.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: Due to its low aqueous solubility, organic solvents are necessary to prepare high-concentration stock solutions of this compound. Commonly used solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and N,N-Dimethylformamide (DMF). It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments.

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To address this, you can try several approaches:

  • Lower the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.

  • Increase the percentage of DMSO: While it's generally advisable to keep the final DMSO concentration low (typically below 0.5% to avoid solvent effects on cells), a slight increase might be necessary to maintain solubility.

  • Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer can help to maintain the solubility of the compound.

  • Formulate with excipients: For more complex formulations, especially for in vivo studies, the use of solubilizing excipients may be necessary.

Troubleshooting Guides

Issue 1: Low Bioavailability in In Vivo Studies

Low oral bioavailability is a significant hurdle for poorly soluble compounds.[1] This can be due to poor dissolution in the gastrointestinal tract or limited permeability across the intestinal wall.

Troubleshooting Steps:

  • Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) can increase its surface area, which in turn can enhance the dissolution rate.[1] Techniques like micronization or nanomilling can be employed.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a high-energy amorphous form within a polymer matrix can improve its apparent solubility and dissolution rate.[1]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve absorption by promoting lymphatic uptake.[1]

Issue 2: Inconsistent Results in In Vitro Assays

Inconsistent results in cell-based assays can often be traced back to issues with compound solubility and stability in the culture medium.

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your diluted solutions for any signs of precipitation before adding them to your cells.

  • Solubility Assessment in Media: Determine the kinetic solubility of this compound in your specific cell culture medium. This will help you define the maximum concentration you can use without risking precipitation.

  • Use of Serum: The presence of serum in cell culture media can sometimes help to solubilize hydrophobic compounds. However, be aware that the compound may bind to serum proteins, which could affect its free concentration and apparent potency.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
DMSO> 50
Ethanol~10
Methanol~5
Water< 0.01
PBS (pH 7.4)< 0.01

Table 2: Suggested Formulation Components for In Vivo Studies

Formulation ApproachVehicle ComponentsKey Considerations
Aqueous SuspensionWater, 0.5% Methylcellulose, 0.1% Tween® 80Suitable for initial screening, but may have limited bioavailability.
Lipid-Based FormulationLabrasol®, Cremophor® EL, PEG400Can enhance oral absorption for lipophilic compounds.
Amorphous Solid DispersionPovidone (PVP), CopovidoneRequires specialized formulation development.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 5-10 minutes to ensure complete dissolution.

  • If necessary, gently warm the solution in a 37°C water bath to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add the aqueous buffer of interest (e.g., PBS, cell culture medium).

  • Add varying amounts of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be kept constant across all wells.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours), with gentle shaking.

  • Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility.

Visualizations

Signaling_Pathway This compound This compound Target_Protein Target_Protein This compound->Target_Protein Inhibition Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Activation Downstream_Effector_2 Downstream_Effector_2 Target_Protein->Downstream_Effector_2 Activation Cellular_Response Cellular_Response Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Hypothetical signaling pathway showing inhibition of a target protein by this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation Weigh_Compound Weigh this compound Add_Solvent Add DMSO Weigh_Compound->Add_Solvent Dissolve Vortex/Warm Add_Solvent->Dissolve Store Store at -20°C Dissolve->Store Dilute_Stock Dilute Stock in Aqueous Buffer Store->Dilute_Stock Check_Precipitation Visually Inspect for Precipitation Dilute_Stock->Check_Precipitation Proceed Proceed with Experiment Check_Precipitation->Proceed No Troubleshoot Troubleshoot Formulation Check_Precipitation->Troubleshoot Yes

Caption: Workflow for preparing this compound solutions for experiments.

Logical_Relationship Poor_Solubility Poor Aqueous Solubility Low_Dissolution Low Dissolution Rate Poor_Solubility->Low_Dissolution Low_Bioavailability Low Bioavailability Low_Dissolution->Low_Bioavailability Formulation_Strategies Formulation Strategies Particle_Size_Reduction Particle Size Reduction Formulation_Strategies->Particle_Size_Reduction ASDs Amorphous Solid Dispersions Formulation_Strategies->ASDs Lipid_Formulations Lipid-Based Formulations Formulation_Strategies->Lipid_Formulations Particle_Size_Reduction->Low_Dissolution Improves ASDs->Low_Dissolution Improves Lipid_Formulations->Low_Bioavailability Improves

Caption: Relationship between solubility, bioavailability, and formulation strategies.

References

Technical Support Center: Optimizing AS1892802 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ROCK inhibitor, AS1892802. The information is designed to help optimize experimental conditions for assessing cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It has been shown to inhibit human ROCK1 and ROCK2, which are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. By inhibiting ROCK, this compound can influence various cellular processes including cell shape, motility, proliferation, and apoptosis.[1][3]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound has been determined for its enzymatic activity against ROCK isoforms. However, there can be variability in these reported values. It is important to note that these are enzymatic IC50 values and not cytotoxic IC50 values for cell lines.

TargetIC50 Value (Source 1)IC50 Value (Source 2)
Human ROCK1122 nM[1]1.69 µM[4]
Human ROCK252 nM[1]0.10 µM[4]
Rat ROCK257 nM[1]-

Q3: What is a recommended starting concentration for my cell viability experiments?

A3: Given the potent enzymatic inhibition in the nanomolar to low micromolar range, a good starting point for cell-based assays would be to test a wide range of concentrations spanning from low nanomolar to mid-micromolar (e.g., 1 nM to 50 µM). This will help in determining the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[4] When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Q5: Can this compound affect cell viability differently in various cell lines?

A5: Yes. The effect of ROCK inhibitors on cell viability can be highly cell-type dependent. In some cell types, such as stem cells, ROCK inhibition can promote cell survival and prevent dissociation-induced apoptosis (anoikis). Conversely, in some cancer cell lines, inhibition of the ROCK pathway may lead to decreased proliferation and induction of apoptosis. Therefore, it is crucial to empirically determine the effect of this compound on your specific cell line.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Edge effects in the plate- Incomplete dissolution of this compound- Ensure a single-cell suspension before seeding.- Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Ensure the compound is fully dissolved in the stock solution and well-mixed in the media before adding to the cells.
No observable effect on cell viability - Concentration of this compound is too low.- Insufficient incubation time.- Cell line is resistant to ROCK inhibition-induced death.- Inactive compound.- Perform a dose-response experiment with a wider and higher concentration range.- Increase the incubation time (e.g., from 24 to 48 or 72 hours).- Consider using a different cell line or a positive control for apoptosis induction to validate the assay.- Ensure proper storage of the compound and consider using a fresh stock.
High levels of cell death even at low concentrations - Cell line is highly sensitive to ROCK inhibition.- Solvent (DMSO) toxicity.- Contamination of cell culture.- Perform a dose-response starting from a much lower concentration range (pM to nM).- Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) to assess solvent toxicity.- Regularly check for signs of bacterial or fungal contamination.
Discrepancy with published IC50 values - Different experimental conditions (cell density, incubation time, assay type).- Variation between enzymatic IC50 and cellular cytotoxicity.- Standardize your protocol, including cell seeding density and treatment duration.- Recognize that enzymatic IC50 values may not directly translate to cytotoxic concentrations in whole cells due to factors like cell permeability and off-target effects.

Experimental Protocols

Protocol for Determining Optimal Seeding Density
  • Cell Preparation: Culture cells to approximately 80% confluency. Harvest and create a single-cell suspension.

  • Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well) in 100 µL of culture medium.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT or resazurin) and measure the signal.

  • Analysis: Plot the signal intensity against the number of cells seeded. The optimal seeding density should be in the linear range of this curve at the end of the incubation period.

Protocol for MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

ROCK_Signaling_Pathway extracellular Extracellular Signals (e.g., Growth Factors, Cytokines) rho_gtpase Rho GTPase (Active) extracellular->rho_gtpase rock ROCK (Rho-associated kinase) rho_gtpase->rock Activates This compound This compound This compound->rock Inhibits limk LIM Kinase rock->limk Activates mlcp Myosin Light Chain Phosphatase (MLCP) rock->mlcp Inhibits mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates cofilin Cofilin limk->cofilin Inhibits actin Actin Cytoskeleton Stress Fibers cofilin->actin mlcp->mlc Dephosphorylates mlc->actin viability Cell Contraction, Adhesion, Migration, Proliferation, Survival actin->viability

Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_cells Prepare Single-Cell Suspension det_density Determine Optimal Seeding Density prep_cells->det_density seed_plate Seed 96-well Plate det_density->seed_plate treat_compound Treat with this compound (Dose-Response) seed_plate->treat_compound incubate Incubate (24, 48, 72h) treat_compound->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate viability_assay->read_plate calc_ic50 Calculate % Viability and Determine IC50 read_plate->calc_ic50

Caption: General workflow for determining the IC50 of this compound.

References

Technical Support Center: Enhancing the Efficacy of AS1892802 in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of AS1892802, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in cancer cell lines that have developed resistance. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary anti-cancer mechanism of this compound?

This compound is a selective, ATP-competitive inhibitor of ROCK1 and ROCK2.[1][2] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in numerous cellular processes that are often dysregulated in cancer, including:

  • Cell Proliferation and Survival: ROCK signaling can promote cell cycle progression and inhibit apoptosis.[3]

  • Cell Migration and Invasion: By regulating actomyosin (B1167339) contractility, ROCK is essential for the changes in cell shape and motility required for metastasis.[4][5][6]

  • Epithelial-Mesenchymal Transition (EMT): The Rho/ROCK pathway can mediate TGF-β1-induced EMT, a key process in cancer progression and drug resistance.[5]

  • Tumor Microenvironment Modulation: ROCK signaling influences the tumor microenvironment, including the activity of cancer-associated fibroblasts and extracellular matrix deposition.[5][7]

This compound exerts its anti-cancer effects by inhibiting these ROCK-mediated processes. It has been shown to potently inhibit the phosphorylation of the ROCK substrate MLC2 in human breast cancer cells.[1]

Q2: My cancer cell line has become resistant to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, resistance to kinase inhibitors in cancer cells typically arises from several general mechanisms:

  • Target Alteration: Mutations in the ATP-binding pocket of ROCK1 or ROCK2 could potentially reduce the binding affinity of this compound.

  • Activation of Bypass Signaling Pathways: Cancer cells may upregulate parallel signaling pathways to compensate for the inhibition of ROCK signaling. Potential compensatory pathways could include the PI3K/AKT or MAPK/ERK pathways.[8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Altered Expression of ROCK Isoforms or Downstream Effectors: A shift in the expression ratio of ROCK1 to ROCK2, or alterations in the expression or activity of downstream effectors like LIMK or MLC, could potentially contribute to resistance.[3][9]

Q3: Can this compound be used in combination with other anti-cancer agents to overcome resistance?

Yes, combination therapy is a promising strategy to enhance the efficacy of ROCK inhibitors and overcome resistance.[8][10][11] Preclinical studies have shown synergistic effects when ROCK inhibitors are combined with:

  • Chemotherapeutic agents: ROCK inhibitors can enhance the efficacy of drugs like gemcitabine (B846) and doxorubicin.[8]

  • Targeted therapies: Combining ROCK inhibitors with inhibitors of other signaling pathways, such as MEK inhibitors, has shown cooperative anti-cancer effects.[7]

  • Immunotherapies: ROCK inhibitors can modulate the tumor microenvironment and enhance anti-tumor immune responses, suggesting potential for combination with checkpoint inhibitors.[7][12]

It is important to note that in some contexts, such as in neuroblastoma treated with cisplatin (B142131), ROCK inhibition has been reported to increase chemoresistance, highlighting the cell-type and context-dependent nature of these interactions.[13]

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
Possible Cause Troubleshooting Step
Development of Resistance Confirm the shift in IC50 value by performing a dose-response curve and comparing it to the parental cell line. An increase of 5-10 fold or more is a strong indicator of resistance.
Compound Degradation Ensure proper storage of this compound stock solutions as recommended by the manufacturer. Prepare fresh dilutions for each experiment.
Cell Line Integrity Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
Experimental Variability Standardize all experimental parameters, including cell seeding density, passage number, and incubation times.
Issue 2: High IC50 Value of this compound in a New Cell Line
Possible Cause Troubleshooting Step
Intrinsic Resistance The cell line may have inherently low dependence on the ROCK signaling pathway for survival and proliferation.
High Expression of Efflux Pumps Assess the expression levels of ABC transporters like P-glycoprotein (MDR1/ABCB1) by Western blot or qRT-PCR.
Pre-existing Mutations in ROCK Sequence the kinase domains of ROCK1 and ROCK2 to identify any potential mutations that could affect drug binding.
Compensatory Pathway Activation Analyze the baseline activity of key survival pathways such as PI3K/AKT and MAPK/ERK using phosphospecific antibodies.
Issue 3: Inconsistent Results in Combination Therapy Studies
Possible Cause Troubleshooting Step
Antagonistic Drug Interaction Perform a synergy analysis (e.g., using the Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic at the tested concentrations.
Suboptimal Dosing Schedule Experiment with different dosing schedules (e.g., sequential vs. concurrent administration) to optimize the therapeutic window.
Off-Target Effects Verify the specificity of the observed effects by using a second, structurally distinct ROCK inhibitor or by siRNA-mediated knockdown of ROCK1 and ROCK2.
Cellular Context Dependence Be aware that the outcome of combination therapy can be highly dependent on the genetic background of the cancer cell line.[13]

Quantitative Data Summary

Table 1: IC50 Values of this compound Against ROCK Kinases

Kinase TargetIC50 (nM)Reference
Human ROCK1122[2]
Human ROCK252[2]
Rat ROCK257[2]

Table 2: Hypothetical IC50 Comparison in a Resistant Cell Line Model

Cell LineTreatmentIC50 (µM)Resistance Fold-Change
Parental Cell LineThis compound0.51
This compound-Resistant SublineThis compound7.515

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of ROCK Signaling Pathway
  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-MLC, total MLC, p-LIMK, total LIMK, ROCK1, ROCK2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

RhoA Active RhoA (GTP-bound) ROCK ROCK1/2 RhoA->ROCK Activates This compound This compound This compound->ROCK Inhibits LIMK LIMK ROCK->LIMK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits pMLC Phospho-MLC ROCK->pMLC Promotes Phosphorylation Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Inhibits Depolymerization Cell_Motility Cell Motility & Invasion Actin_Polymerization->Cell_Motility Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction Promotes Actomyosin_Contraction->Cell_Motility

Caption: The inhibitory action of this compound on the ROCK signaling pathway.

cluster_0 Experimental Workflow Start Start with Parental Sensitive Cell Line IC50_Initial Determine Baseline IC50 of this compound Start->IC50_Initial Dose_Escalation Culture cells with increasing concentrations of this compound IC50_Initial->Dose_Escalation Resistance_Check Periodically check IC50 Dose_Escalation->Resistance_Check Resistance_Check->Dose_Escalation Continue if not significantly increased Resistant_Line Establish Resistant Cell Line Resistance_Check->Resistant_Line If IC50 is >5-10x Mechanism_Study Investigate Resistance Mechanisms Resistant_Line->Mechanism_Study Combination_Therapy Test Combination Therapies Resistant_Line->Combination_Therapy

Caption: Workflow for developing and characterizing an this compound-resistant cell line.

Resistance This compound Resistance Target_Mutation ROCK1/2 Mutation Resistance->Target_Mutation is caused by Bypass_Pathway Bypass Pathway Activation (e.g., PI3K/AKT) Resistance->Bypass_Pathway is caused by Drug_Efflux Increased Drug Efflux (e.g., P-gp) Resistance->Drug_Efflux is caused by Solution3 Consider alternative ROCK inhibitors Target_Mutation->Solution3 address with Solution1 Use combination therapy with a PI3K inhibitor Bypass_Pathway->Solution1 address with Solution2 Co-administer with an efflux pump inhibitor Drug_Efflux->Solution2 address with

Caption: Potential mechanisms of resistance to this compound and corresponding strategies.

References

AS1892802 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of AS1892802 in long-term experiments.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Variability in experimental results over time Degradation of this compound stock solutions.1. Prepare fresh stock solutions for each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC-UV).
Loss of compound activity Improper storage conditions leading to chemical instability.1. Store the solid compound at -20°C or -80°C in a desiccated environment. 2. Store stock solutions in an appropriate solvent (e.g., DMSO) at -80°C. 3. Protect from light.
Precipitate formation in stock solution Poor solubility or solvent evaporation.1. Ensure the solvent is of high purity. 2. Gently warm the solution and vortex to redissolve the precipitate. If it persists, prepare a fresh solution. 3. Use tightly sealed vials to prevent solvent evaporation.
Inconsistent analytical measurements (e.g., HPLC, LC-MS) Contamination or degradation of the analytical standard.1. Use a fresh vial of solid this compound to prepare a new standard curve for each analytical run. 2. Ensure the purity of the analytical standard is verified.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2][3] Its chemical name is 1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(pyridin-4-yl)phenyl]urea.[3] By inhibiting ROCK, this compound can modulate various cellular processes. It has been studied for its analgesic effects in rodent models of osteoarthritis and chronic pain.[1][2][3]

Q2: What are the recommended storage conditions for solid this compound?

Q3: How should I prepare and store stock solutions of this compound?

This compound is typically dissolved in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO). To minimize degradation, it is advisable to:

  • Prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Q4: How can I assess the stability of my this compound solution over time?

To assess the stability of your this compound solution, you can perform a simple stability study. This involves analyzing the concentration and purity of an aliquot of your stock solution at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary. e. Aliquot the stock solution into single-use, tightly sealed tubes. f. Store the aliquots at -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

  • Objective: To determine the purity and concentration of this compound in a solution over time.

  • Instrumentation: HPLC system with a C18 column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) is a common starting point for small molecules. The exact gradient will need to be optimized.

  • Procedure: a. Prepare a fresh calibration curve using a new vial of solid this compound. b. Thaw an aliquot of the stock solution to be tested. c. Inject a known volume of the solution onto the HPLC system. d. Monitor the chromatogram at a suitable wavelength (e.g., determined by a UV scan of the compound). e. Compare the peak area of this compound in the test sample to the calibration curve to determine the concentration. f. Assess the purity by observing the presence of any new peaks, which may indicate degradation products.

Visualizations

AS1892802_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Promotes GEF activity Ligand Upstream Signal Ligand->Receptor Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activates Downstream_Effectors Downstream Effectors ROCK->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response This compound This compound This compound->ROCK Inhibits

Caption: this compound inhibits the ROCK signaling pathway.

Troubleshooting_Workflow Start Suspected this compound Instability Check_Storage Verify Storage Conditions (-80°C, dark, desiccated) Start->Check_Storage Check_Solution_Prep Review Solution Preparation Protocol Check_Storage->Check_Solution_Prep Perform_QC Perform Analytical QC (e.g., HPLC) Check_Solution_Prep->Perform_QC Pass_QC Pass? Perform_QC->Pass_QC Troubleshoot_Experiment Investigate Other Experimental Variables Pass_QC->Troubleshoot_Experiment Yes Prepare_Fresh Prepare Fresh Stock Solution Pass_QC->Prepare_Fresh No Contact_Support Contact Technical Support Troubleshoot_Experiment->Contact_Support Re_evaluate Re-evaluate Stability Prepare_Fresh->Re_evaluate Re_evaluate->Pass_QC

References

Technical Support Center: Refining AS1892802 Delivery for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers utilizing the selective Rho kinase (ROCK) inhibitor, AS1892802, in animal studies. The information is presented in a question-and-answer format to directly address potential challenges during experimental procedures.

Disclaimer: Publicly available information on the specific formulation and delivery methods for this compound is limited. The following recommendations are based on general best practices for preclinical formulation development of poorly soluble compounds and published data on this compound's use in rodent models of pain and arthritis. Researchers should perform their own formulation development and stability testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Its chemical name is 1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(pyridin-4-yl)phenyl]urea.[1][2] By inhibiting ROCK, this compound modulates various cellular processes, including smooth muscle contraction, cell adhesion, and migration. In animal models, it has demonstrated analgesic and anti-inflammatory effects.[1][2]

Q2: What are the reported administration routes for this compound in animal studies?

Published studies in rat models have reported the use of both oral (p.o.) and intra-articular (i.a.) administration of this compound.[2]

Q3: What is a reported effective dose for this compound in rats?

For oral administration in a rat model of monoiodoacetate-induced arthritis, an ED50 (median effective dose) of 0.15 mg/kg has been reported.[2]

Troubleshooting Guide

Issue 1: Poor Solubility and Vehicle Selection

  • Question: I am having difficulty dissolving this compound for my in vivo experiments. What vehicle should I use?

  • Answer: The solubility of this compound in common aqueous vehicles is likely low. For oral administration of poorly soluble compounds, a suspension or a solution using co-solvents is often employed. For intra-articular injections, sterile and biocompatible vehicles are essential.

    • Recommended Starting Points for Vehicle Screening:

      • For Oral Administration (Suspension):

        • 0.5% or 1% Carboxymethylcellulose (CMC) in water.

        • 0.5% Methylcellulose in water.

        • Consider adding a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) to improve wettability and prevent aggregation.

      • For Oral Administration (Solution):

        • A mixture of Polyethylene glycol 400 (PEG 400) and water.

        • A mixture of Dimethyl sulfoxide (B87167) (DMSO), PEG 400, and saline. Note: The concentration of DMSO should be kept to a minimum due to potential toxicity.

      • For Intra-articular Administration:

        • Sterile saline (0.9% NaCl).

        • Phosphate-buffered saline (PBS).

        • If solubility is an issue, a low percentage of a biocompatible co-solvent like PEG 400 or Solutol HS 15 may be considered, but potential local toxicity must be evaluated.

Issue 2: Formulation Stability and Homogeneity

  • Question: My formulation of this compound appears to be unstable, with the compound precipitating out of solution/suspension over time. How can I improve this?

  • Answer:

    • For Suspensions: Ensure proper homogenization by using a sonicator or a tissue homogenizer to reduce particle size. Prepare fresh daily or assess stability over the intended period of use. Gentle agitation before each administration is crucial to ensure dose uniformity.

    • For Solutions: Protect from light and store at the recommended temperature (typically 2-8°C or room temperature, which should be determined experimentally). Assess for any signs of precipitation before each use.

Issue 3: Inconsistent Results in Animal Studies

  • Question: I am observing high variability in the efficacy of this compound between animals. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to drug delivery:

    • Inaccurate Dosing: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. Calibrate equipment regularly. For suspensions, inadequate resuspension before each dose can lead to variability.

    • Formulation Issues: Poor solubility or stability can lead to inconsistent drug exposure.

    • Animal-to-Animal Variability: Factors such as differences in metabolism, food intake (for oral dosing), and underlying health status can contribute to variability. Ensure animals are properly randomized and housed under consistent conditions.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Vehicles

VehicleEstimated Solubility (mg/mL)Notes
Water< 0.1Poorly soluble.
0.9% Saline< 0.1Poorly soluble. Suitable for preparing low-concentration solutions for intra-articular injection if solubility permits.
0.5% CMC in WaterForms a suspensionA common vehicle for oral administration of insoluble compounds. Particle size and homogeneity are critical.
10% DMSO in 0.9% Saline> 1DMSO can enhance solubility but should be used at the lowest effective concentration due to potential toxicity.
20% PEG 400 in Water> 0.5PEG 400 is a common co-solvent for increasing the solubility of hydrophobic compounds for oral and, in some cases, parenteral administration.
5% Solutol HS 15 in Water> 1A non-ionic solubilizer and emulsifying agent used for poorly soluble drugs.

Note: This data is hypothetical and for illustrative purposes. Actual solubility must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rats

  • Materials:

    • This compound powder

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Mortar and pestle or homogenizer

    • Calibrated balance

    • Stir plate and magnetic stir bar

    • Graduated cylinder

    • Appropriate gavage needles for rats

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (e.g., 0.15 mg/kg) and the number and weight of the animals. Assume a dosing volume of 5 mL/kg.

    • Weigh the calculated amount of this compound powder.

    • Triturate the powder in a mortar with a small amount of the 0.5% CMC vehicle to create a smooth paste. This helps in wetting the powder and preventing clumping.

    • Gradually add the remaining vehicle while continuously stirring or using a homogenizer to ensure a uniform suspension.

    • Stir the suspension on a magnetic stir plate for at least 30 minutes before the first administration.

    • Visually inspect the suspension for homogeneity.

    • Before each animal is dosed, ensure the suspension is thoroughly mixed by gentle inversion or vortexing.

    • Administer the calculated volume to the rat using an appropriate oral gavage technique.

Protocol 2: Preparation of this compound Solution for Intra-articular Injection in Rats

  • Materials:

    • This compound powder

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sterile syringe filters (0.22 µm)

    • Sterile insulin (B600854) syringes with fine-gauge needles (e.g., 29-31G)

  • Procedure:

    • Determine the desired concentration of this compound for the injection volume (typically 25-50 µL for a rat knee joint).

    • Aseptically weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the sterile saline to the tube.

    • Vortex the tube until the compound is completely dissolved. If solubility is an issue, gentle warming or sonication in a sterile water bath may be attempted, but stability under these conditions must be verified.

    • Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility and remove any undissolved particulates.

    • Draw the required volume into a sterile insulin syringe for administration.

    • Perform the intra-articular injection using an established and approved protocol.

Mandatory Visualization

AS1892802_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activates RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates Downstream_Effectors Downstream Effectors (e.g., MLC, LIMK) ROCK->Downstream_Effectors Phosphorylates This compound This compound This compound->ROCK Inhibits Cellular_Responses Cellular Responses (e.g., Contraction, Adhesion) Downstream_Effectors->Cellular_Responses Leads to

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow_Oral_Admin Start Start Formulation Prepare this compound Formulation Start->Formulation Animal_Acclimation Animal Acclimation & Baseline Measurements Start->Animal_Acclimation Administration Oral Administration (Vehicle or this compound) Formulation->Administration Randomization Randomize Animals into Groups Animal_Acclimation->Randomization Randomization->Administration Behavioral_Testing Post-treatment Behavioral Testing Administration->Behavioral_Testing Tissue_Collection Tissue Collection & Analysis Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis & Interpretation Tissue_Collection->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Minimizing AS1892802 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the toxicity of AS1892802, a Rho kinase (ROCK) inhibitor, in primary cell cultures. Given that primary cells are more sensitive than immortalized cell lines, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible data.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[3] ROCK is a downstream effector of the small GTPase RhoA and plays a critical role in regulating the actin cytoskeleton, cell adhesion, migration, and apoptosis.[4] By inhibiting ROCK, this compound can modulate these cellular processes.

Q2: What are the potential causes of this compound-induced toxicity in primary cell cultures?

A2: Toxicity in primary cell cultures when using small molecule inhibitors like this compound can stem from several factors:

  • High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cytotoxicity.[5]

  • Off-Target Effects: The inhibitor may bind to other kinases or cellular targets, causing unintended cellular responses.[5]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations as low as 0.1%.[1][5]

  • Prolonged Exposure: Continuous exposure to the inhibitor may disrupt essential cellular functions over time.[5]

  • Cell Type Sensitivity: Primary cells are inherently more sensitive to chemical perturbations than immortalized cell lines.[1][2]

Q3: What are the visible signs of toxicity in my primary cell culture after this compound treatment?

A3: Signs of toxicity can manifest in several ways:

  • Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface.[1]

  • Decreased Cell Viability: A noticeable reduction in the number of viable cells.[1]

  • Reduced Proliferation Rate: A slower than expected increase in cell number.

  • Increased Apoptosis or Necrosis: Evidence of programmed cell death or cellular breakdown.[1]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary cell cultures.

Issue Possible Cause Suggested Solution
High levels of cell death observed even at low concentrations. 1. High Solvent Concentration: DMSO, a common solvent, can be toxic to sensitive primary cells.[1] 2. Cell Type Sensitivity: The specific primary cell type may be particularly sensitive to ROCK inhibition.[1] 3. Suboptimal Culture Conditions: Poor media quality or improper pH can exacerbate inhibitor toxicity.[1]1. Solvent Control: Ensure the final DMSO concentration is ≤ 0.1% and include a vehicle-only control in your experiments.[1] 2. Dose-Response Curve: Perform a comprehensive dose-response experiment to identify the optimal non-toxic concentration.[5] 3. Optimize Culture Conditions: Use the recommended medium and supplements for your specific primary cell type.[1]
Inconsistent results between experiments. 1. Variability in Cell Health: Primary cells can exhibit variability based on passage number and overall health.[1] 2. Inconsistent Inhibitor Preparation: Errors in serial dilutions can lead to inconsistent final concentrations. 3. Variable Incubation Times: The duration of exposure to this compound can significantly impact the outcome.1. Standardize Cell Culture: Use cells from the same passage number and ensure they are in a healthy, logarithmic growth phase before treatment.[1] 2. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment.[5] 3. Consistent Timing: Standardize the incubation time for all experiments.
Lack of expected biological effect. 1. Inhibitor Concentration is Too Low: The concentration used may not be sufficient to inhibit ROCK effectively in your cell type. 2. Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling.[5] 3. Cell Permeability Issues: this compound may not be efficiently entering the cells.1. Increase Concentration: Gradually increase the concentration of this compound, while monitoring for toxicity. 2. Proper Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[5] 3. Consult Literature: Review literature for information on the cell permeability of this compound or similar ROCK inhibitors.

Experimental Protocols

1. Dose-Response Experiment to Determine Optimal Concentration of this compound

This protocol outlines the steps to determine the highest non-toxic concentration of this compound for your primary cell culture.

  • Cell Seeding: Plate your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your complete culture medium. A common starting point is a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).[1] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.[1]

  • Treatment: After allowing the cells to adhere and stabilize (typically 24 hours), carefully replace the existing medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Following incubation, assess cell viability using a standard assay such as MTT, MTS, or a resazurin-based assay.[6][7][8]

2. Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: Following the treatment period with this compound, add 10 µL of the MTT stock solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantitative Data Summary

Parameter Recommendation Notes
This compound Starting Concentration Range for Dose-Response 0.01 µM - 100 µMThe optimal range will be cell-type specific.
Final DMSO Concentration ≤ 0.1%Higher concentrations can be toxic to primary cells.[1]
Incubation Time for Toxicity Assessment 24 - 72 hoursDependent on the experimental design and cell doubling time.

Visualizations

G cluster_0 ROCK Signaling Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Cytoskeletal Regulation Cytoskeletal Regulation ROCK->Cytoskeletal Regulation Cell Adhesion & Migration Cell Adhesion & Migration ROCK->Cell Adhesion & Migration Apoptosis Apoptosis ROCK->Apoptosis This compound This compound This compound->ROCK

Caption: Simplified Rho-associated kinase (ROCK) signaling pathway and the inhibitory action of this compound.

G cluster_1 Experimental Workflow for Toxicity Assessment Start Start Seed_Cells Seed Primary Cells in 96-well Plate Start->Seed_Cells Prepare_Inhibitor Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Inhibitor Treat_Cells Treat Cells with this compound and Controls Prepare_Inhibitor->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24-72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Analyze_Data Analyze Data and Determine IC50/Optimal Concentration Viability_Assay->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for assessing the toxicity of this compound in primary cell cultures.

G cluster_2 Troubleshooting Decision Tree High_Toxicity High Cell Toxicity Observed? Solvent_Control_OK Vehicle Control Shows Toxicity? High_Toxicity->Solvent_Control_OK Yes Concentration_Too_High Concentration > 10x IC50? High_Toxicity->Concentration_Too_High No Solvent_Control_OK->Concentration_Too_High No Check_Solvent_Conc Check and Reduce Solvent Concentration Solvent_Control_OK->Check_Solvent_Conc Yes Incubation_Too_Long Incubation > 48h? Concentration_Too_High->Incubation_Too_Long No Perform_Dose_Response Perform New Dose-Response Experiment Concentration_Too_High->Perform_Dose_Response Yes Reduce_Incubation_Time Reduce Incubation Time Incubation_Too_Long->Reduce_Incubation_Time Yes Consider_Cell_Sensitivity Consider High Cell-Type Sensitivity Incubation_Too_Long->Consider_Cell_Sensitivity No

Caption: A decision tree to troubleshoot unexpected toxicity with this compound in primary cell culture.

References

Technical Support Center: Optimizing AS1892802 Treatment Schedules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment schedule of AS1892802 for a robust and reproducible experimental response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, cell adhesion, migration, and proliferation. By inhibiting ROCK, this compound can modulate these cellular processes.

Q2: I am seeing inconsistent results between experiments. What are the common causes?

A2: Inconsistent results with small molecule inhibitors like this compound can stem from several factors, including compound instability, solubility issues, or variations in experimental conditions.[5][6] Ensure that stock solutions are prepared, stored, and handled correctly to maintain compound integrity.[5] It is also crucial to maintain consistent cell culture conditions, including cell density and passage number, as these can influence cellular response to treatment.

Q3: My observed IC50 value in cell-based assays is different from published values. Why?

A3: Discrepancies between biochemical and cell-based assay potencies are common.[6] This can be due to factors such as cell permeability of the compound, the presence of efflux pumps that actively remove the inhibitor from the cell, and binding to other cellular proteins.[6] The high intracellular concentration of ATP in cellular environments can also lead to a higher IC50 value for ATP-competitive inhibitors.[6]

Q4: How can I be sure the observed effects are specific to ROCK inhibition?

A4: To confirm the specificity of the observed effects, consider performing rescue experiments by overexpressing a ROCK construct. Additionally, using a structurally different ROCK inhibitor should produce similar phenotypic effects. It is also good practice to test the effect of this compound in a ROCK-knockout or knockdown cell line, where the compound is expected to have a minimal effect.

Troubleshooting Guides

Problem 1: Low Potency or Lack of Expected Phenotype

Possible Causes & Solutions

Possible CauseRecommended Solution
Compound Degradation Prepare fresh stock solutions. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[5]
Poor Solubility Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) in the final culture medium to prevent precipitation.[6] Visually inspect for any precipitate after dilution.[7]
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Incorrect Treatment Duration Conduct a time-course experiment to identify the optimal treatment duration to observe the desired phenotype.
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance mechanisms. Consider using a different cell line or investigating potential resistance pathways.
Problem 2: Vehicle Control (e.g., DMSO) Shows a Biological Effect

Possible Causes & Solutions

Possible CauseRecommended Solution
High Solvent Concentration Keep the final concentration of the vehicle (e.g., DMSO) as low as possible, ideally below 0.1%, and ensure it is consistent across all treatment groups, including the untreated control.[6]
Solvent-Induced Stress If the effect persists at low concentrations, consider using an alternative solvent or reducing the treatment duration.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol is designed to establish a dose-response curve and determine the IC50 value of this compound in your cell line of interest.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8][9]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting range for a novel kinase inhibitor might be from 100 µM down to 1 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8][11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: Assessing ROCK Pathway Inhibition via Western Blot

This protocol allows for the detection of changes in the phosphorylation of downstream targets of ROCK to confirm the on-target activity of this compound.

Materials:

  • This compound-treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)[12]

  • Primary antibodies (e.g., anti-phospho-MYPT1, anti-total-MYPT1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[12][13]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control like GAPDH.

Protocol 3: Analyzing Cell Cycle Effects using Flow Cytometry

This protocol is for assessing the impact of this compound on cell cycle progression.

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A[14]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment, wash with cold PBS, and count them.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise for fixation. Incubate at -20°C for at least 2 hours.[14][15]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[14]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000-20,000 events per sample.[14]

  • Data Analysis: Use cell cycle analysis software to generate a histogram of PI fluorescence intensity and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]

Visualizations

AS1892802_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RhoA_GTP Active RhoA (GTP-bound) ROCK ROCK RhoA_GTP->ROCK Activates Myosin_Light_Chain Myosin Light Chain Phosphorylation ROCK->Myosin_Light_Chain Promotes This compound This compound This compound->ROCK Inhibits Cytoskeletal_Rearrangement Actin Cytoskeleton Rearrangement Myosin_Light_Chain->Cytoskeletal_Rearrangement Cell_Adhesion_Migration Cell Adhesion & Migration Cytoskeletal_Rearrangement->Cell_Adhesion_Migration

Caption: Simplified signaling pathway of ROCK inhibition by this compound.

Treatment_Optimization_Workflow Start Start: Select Cell Line Dose_Response 1. Dose-Response Curve (e.g., MTT Assay, 24-72h) Start->Dose_Response Determine_IC50 2. Determine IC50 Value Dose_Response->Determine_IC50 Time_Course 3. Time-Course Experiment (at IC50 and 2x IC50) Determine_IC50->Time_Course Select_Optimal_Time 4. Select Optimal Time Point for Phenotypic Readout Time_Course->Select_Optimal_Time Mechanism_Studies 5. Mechanistic Studies (Western Blot, Flow Cytometry) Select_Optimal_Time->Mechanism_Studies Confirm_On_Target 6. Confirm On-Target Effect Mechanism_Studies->Confirm_On_Target End End: Optimized Protocol Confirm_On_Target->End

Caption: Experimental workflow for optimizing this compound treatment schedule.

Troubleshooting_Decision_Tree Start Issue: Inconsistent or Unexpected Results Check_Solubility Is the compound fully dissolved in media? Start->Check_Solubility Check_Stability Are stock solutions fresh and properly stored? Check_Solubility->Check_Stability Yes Solubility_Solution Solution: Adjust solvent concentration, sonicate, or use fresh dilutions. Check_Solubility->Solubility_Solution No Check_Controls Are vehicle controls behaving as expected? Check_Stability->Check_Controls Yes Stability_Solution Solution: Prepare fresh stocks, aliquot, and avoid multiple freeze-thaw cycles. Check_Stability->Stability_Solution No Check_Assay Is the experimental assay validated? Check_Controls->Check_Assay Yes Controls_Solution Solution: Lower vehicle concentration and ensure consistency across plates. Check_Controls->Controls_Solution No Assay_Solution Solution: Re-evaluate assay parameters (cell density, incubation times, etc.). Check_Assay->Assay_Solution No Further_Investigation Consider off-target effects or cell line-specific issues. Check_Assay->Further_Investigation Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

troubleshooting inconsistent results with AS1892802

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Rho kinase (ROCK) inhibitor, AS1892802.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What are the potential causes?

Several factors can contribute to variability in cell-based assays. Consider the following:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in the appropriate solvent and that the stock solution is stored correctly. Precipitates in the media can lead to inaccurate concentrations. It is recommended to prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular responses. Standardize these parameters across experiments. Mycoplasma contamination can also affect signaling pathways, so regular testing is advised.

  • Assay Protocol: Inconsistent incubation times, pipetting errors, or variations in reagent concentrations can all lead to variable results. Adhere strictly to a standardized protocol.

Q2: My in vivo results with this compound are not reproducible. What should I check?

In vivo experiments are inherently more complex. Here are some common sources of variability:

  • Animal Model: The age, weight, and genetic background of the animals can influence drug efficacy. Ensure that these are consistent across all experimental groups.

  • Drug Administration: The route of administration, dosage, and timing of delivery are critical. For this compound, studies have shown that repeated dosing can lead to a more potent and sustained analgesic effect compared to a single dose.[1]

  • Endpoint Measurement: Subjectivity in behavioral scoring or measurement of inflammation can introduce variability. Blinding the experimenter to the treatment groups is a crucial step to mitigate bias.

Q3: How can I be sure that the observed effects are due to ROCK inhibition and not off-target effects?

While this compound is a highly selective ROCK inhibitor, it is good practice to include controls to verify the mechanism of action:

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector of ROCK to see if it reverses the effect of this compound.

  • Inactive Control: Use a structurally similar but inactive compound as a negative control to rule out non-specific effects.

Q4: What is the expected potency of this compound?

The potency of this compound can vary depending on the experimental system. In a rat model of noninflammatory arthritis, orally administered this compound had an ED50 of 0.15 mg/kg.[1] For in vitro studies, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Data Summary

ParameterModel SystemKey FindingsReference
Analgesic Effect Rat models of monoiodoacetate-induced arthritis and streptozotocin-induced neuropathyRepeated dosing showed a more potent and longer-lasting analgesic effect than single dosing. The effect was sustained for seven days after the last administration.[1]
Anti-arthritic Effect Rat model of osteoarthritis (MIA-induced)Dose-dependently inhibited cartilage damage and decreased weight distribution deficit.
In Vitro Effects Chondrogenic and synovial cell linesInduced chondrocyte differentiation and inhibited IL-1β- or bradykinin-induced prostaglandin (B15479496) E(2) production.
ED50 Rat model of monoiodoacetate-induced arthritis (MIA)0.15 mg/kg (oral administration)[1]

Experimental Protocols

In Vitro: Inhibition of Prostaglandin E2 (PGE2) Production

This protocol describes a general method for assessing the effect of this compound on PGE2 production in a synovial cell line stimulated with Interleukin-1β (IL-1β).

  • Cell Plating: Seed synovial cells (e.g., HIG-82) in a 24-well plate at a density of 5 x 10^4 cells/well and culture overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Remove the culture media from the cells and replace it with the media containing different concentrations of this compound or vehicle control. Incubate for 1 hour.

  • Stimulation: Add IL-1β to a final concentration of 10 ng/mL to all wells except for the unstimulated control. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and store it at -80°C until analysis.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of this compound relative to the vehicle-treated, IL-1β stimulated control.

In Vivo: Rat Model of Inflammatory Arthritis

This protocol provides a general outline for evaluating the anti-inflammatory and analgesic effects of this compound in an adjuvant-induced arthritis (AIA) model in rats.

  • Induction of Arthritis: Induce arthritis by injecting Freund's Adjuvant into the paw of the rats.

  • Treatment Groups: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at different doses).

  • Drug Administration: Orally administer this compound or vehicle daily for a specified period (e.g., 14 days), starting from the day of arthritis induction.

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of the injected paw at regular intervals using a plethysmometer.

    • Pain Behavior: Assess pain sensitivity using a paw withdrawal test in response to a thermal or mechanical stimulus.

  • Data Analysis: Compare the changes in paw volume and pain threshold between the treatment groups and the vehicle control group.

Visualizations

AS1892802_Troubleshooting_Workflow start Inconsistent Results Observed check_reagents Check Reagent Integrity (this compound solubility, stability, etc.) start->check_reagents check_protocol Review Experimental Protocol (pipetting, timing, concentrations) start->check_protocol check_system Evaluate Experimental System (cell line, animal model) start->check_system reagents_ok Reagents OK? check_reagents->reagents_ok protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok system_ok System Standardized? check_system->system_ok reagents_ok->protocol_ok Yes troubleshoot_reagents Prepare Fresh Stock Solutions Verify Concentration reagents_ok->troubleshoot_reagents No protocol_ok->system_ok Yes troubleshoot_protocol Standardize Protocol Perform Pilot Study protocol_ok->troubleshoot_protocol No troubleshoot_system Standardize System Parameters (cell passage, animal age/weight) system_ok->troubleshoot_system No rerun_experiment Re-run Experiment with Controls system_ok->rerun_experiment Yes troubleshoot_reagents->rerun_experiment troubleshoot_protocol->rerun_experiment troubleshoot_system->rerun_experiment end Consistent Results rerun_experiment->end

Caption: Troubleshooting workflow for inconsistent results.

Rho_ROCK_Signaling_Pathway extracellular Extracellular Signals (e.g., LPA, S1P) gpcr GPCR extracellular->gpcr rho_gef RhoGEF gpcr->rho_gef rho_gdp Rho-GDP (Inactive) rho_gef->rho_gdp rho_gtp Rho-GTP (Active) rho_gdp->rho_gtp GTP GDP rock ROCK rho_gtp->rock downstream Downstream Effectors (e.g., MLC, MYPT1) rock->downstream This compound This compound This compound->rock cellular_response Cellular Responses (e.g., Cytoskeletal Reorganization, Inflammation) downstream->cellular_response

Caption: Rho/ROCK signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of AS1892802 and Idelalisib: A Tale of Two Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the ROCK inhibitor AS1892802 and the PI3Kδ inhibitor idelalisib (B1684644), supported by experimental data and detailed methodologies.

In the landscape of targeted therapies, small molecule kinase inhibitors have revolutionized the treatment of numerous diseases. This guide provides a detailed comparison of two such inhibitors: this compound and idelalisib. While both are kinase inhibitors, they target distinct signaling pathways and have been investigated for different therapeutic applications. This compound is a selective inhibitor of Rho-associated coiled-coil kinase (ROCK), with potential applications in inflammatory conditions and chronic pain. In contrast, idelalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) and is an approved therapy for certain B-cell malignancies.

This comparison will delve into their mechanisms of action, present a compilation of their efficacy data from preclinical and clinical studies, and provide detailed experimental protocols for key assays used to evaluate their activity.

Mechanism of Action: Targeting Distinct Cellular Pathways

This compound and idelalisib exert their effects by inhibiting different kinases that play crucial roles in distinct cellular processes.

This compound: A ROCK Inhibitor

This compound is a potent and selective, ATP-competitive inhibitor of ROCK. The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key effectors of the small GTPase RhoA. The RhoA/ROCK pathway is involved in regulating a variety of cellular functions, including cell adhesion, motility, contraction, and proliferation. In the context of pain and inflammation, ROCK activity is implicated in processes such as neuronal sensitization and inflammatory cell migration.

Idelalisib: A PI3Kδ Inhibitor

Idelalisib is a highly selective inhibitor of PI3Kδ. The phosphoinositide 3-kinases are a family of lipid kinases that regulate critical cellular functions, including cell growth, proliferation, survival, and differentiation.[1] The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a vital role in B-cell receptor (BCR) signaling and the survival and proliferation of B-lymphocytes.[2] By inhibiting PI3Kδ, idelalisib disrupts signaling pathways that are crucial for the survival and proliferation of malignant B-cells.[2]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and idelalisib from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound and Idelalisib

CompoundTargetIC50 (nM)Assay Type
This compound human ROCK1122[3]ELISA
human ROCK252[3]ELISA
rat ROCK257[3]ELISA
Idelalisib PI3Kδ2.5Biochemical
PI3Kα820Biochemical
PI3Kβ565Biochemical
PI3Kγ89Biochemical

Table 2: Preclinical and Clinical Efficacy of this compound

ModelEndpointEfficacy
Rat model of monoiodoacetate-induced arthritisAntinociceptive effectED50: 0.15 mg/kg (orally administered)[3]
Rat models of inflammatory and noninflammatory arthritisAntinociceptive effectPotent effect observed[3]

Table 3: Clinical Efficacy of Idelalisib in B-Cell Malignancies

IndicationTreatment RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Relapsed Chronic Lymphocytic Leukemia (CLL)Idelalisib + Rituximab81%Not reached (vs. 5.5 months for placebo + rituximab)
Relapsed Follicular Lymphoma (FL)Idelalisib monotherapy57%11 months[4]
Relapsed Small Lymphocytic Lymphoma (SLL)Idelalisib monotherapy57%11 months

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.

In Vitro Kinase Activity Assays

Protocol 1: In Vitro ROCK Activity Assay (ELISA-based)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against ROCK kinases using an ELISA-based format.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Myosin phosphatase target subunit 1 (MYPT1) as a substrate

  • ATP

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • This compound or other test compounds

  • Anti-phospho-MYPT1 antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate

Procedure:

  • Coat a 96-well microplate with the MYPT1 substrate and block non-specific binding sites.

  • Add serial dilutions of this compound to the wells.

  • Add the ROCK enzyme to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Wash the wells to remove the reaction mixture.

  • Add the anti-phospho-MYPT1 antibody and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Incubate and wash the wells.

  • Add the TMB substrate and incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: In Vitro PI3Kδ Activity Assay (Luminescent Kinase Assay)

This protocol outlines a common method for measuring PI3Kδ activity and its inhibition using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[1]

Materials:

  • Recombinant human PI3Kδ enzyme

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Idelalisib or other test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white microplate

Procedure:

  • Add serial dilutions of idelalisib to the wells of a 384-well plate.

  • Add the PI3Kδ enzyme and PIP2 substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vivo Efficacy Assessment

Protocol 3: Assessment of Analgesic Effects in a Rodent Model of Osteoarthritis

This protocol describes a common method to evaluate the analgesic efficacy of a compound in a monoiodoacetate (MIA)-induced osteoarthritis model in rats.

Materials:

  • Male Wistar rats

  • Monoiodoacetate (MIA)

  • This compound

  • Vehicle control

  • Incapacitance tester or von Frey filaments

Procedure:

  • Induction of Osteoarthritis: Anesthetize the rats and inject MIA into the intra-articular space of one knee joint to induce cartilage damage and pain.

  • Drug Administration: After a period for disease development (e.g., 14 days), administer this compound or vehicle orally to the rats daily for a specified duration (e.g., 21 days).

  • Pain Assessment:

    • Weight-bearing deficit (Incapacitance Test): Measure the weight distribution between the hind limbs using an incapacitance tester. A decrease in the weight borne by the affected limb indicates pain.

    • Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. A lower withdrawal threshold in the affected paw indicates mechanical hypersensitivity.

  • Data Analysis: Compare the changes in weight-bearing and paw withdrawal thresholds between the this compound-treated group and the vehicle-treated group to determine the analgesic effect.

Visualizing the Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Idelalisib Idelalisib Idelalisib->PI3K_delta Inhibition

Caption: PI3Kδ Signaling Pathway and the Action of Idelalisib.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA RhoA-GTP Receptor->RhoA Activation ROCK ROCK RhoA->ROCK MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Phospho_MLC Phospho-MLC MLC_Phosphatase->Phospho_MLC Dephosphorylation MLC->Phospho_MLC Phospho_MLC->MLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization (e.g., cell contraction, motility) Phospho_MLC->Actin_Cytoskeleton This compound This compound This compound->ROCK Inhibition

Caption: ROCK Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Assay Cell-Based Assay (e.g., proliferation, apoptosis) Kinase_Assay->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Model Disease Model (e.g., tumor xenograft, arthritis model) Treatment Compound Administration (vs. Vehicle) Model->Treatment Efficacy Efficacy Assessment (e.g., tumor volume, pain behavior) Treatment->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Efficacy->PK_PD Target_ID Target Identification (e.g., ROCK, PI3Kδ) Target_ID->Kinase_Assay Lead_Opt->Model Tox Toxicology Studies PK_PD->Tox Clinical Clinical Trials Tox->Clinical

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

Conclusion

This compound and idelalisib are potent and selective kinase inhibitors that exemplify the targeted therapy approach. However, their distinct mechanisms of action dictate their investigation in different therapeutic contexts. This compound, as a ROCK inhibitor, shows promise in preclinical models of pain and inflammation, while idelalisib, a PI3Kδ inhibitor, has established clinical efficacy in the treatment of B-cell malignancies. This comparative guide highlights the importance of understanding the underlying biology of disease to develop effective and targeted therapies. The provided data and experimental protocols serve as a valuable resource for researchers in the fields of drug discovery and development.

References

Navigating the Landscape of PI3K Inhibition: A Comparative Guide to Pan-PI3K Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification: The initial topic for this guide proposed a comparison between AS1892802 and pan-PI3K inhibitors. However, based on a comprehensive review of scientific literature, this compound has been identified as a selective Rho kinase (ROCK) inhibitor, with primary research focusing on its role in pain and inflammation rather than cancer via PI3K inhibition.[1][2][3] Therefore, a direct comparison of this compound with pan-PI3K inhibitors in the context of oncology is not scientifically appropriate.

This guide will instead provide a detailed comparison of prominent pan-Phosphoinositide 3-kinase (pan-PI3K) inhibitors that have been extensively studied in cancer research. The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers, making it a key therapeutic target.[4] Pan-PI3K inhibitors are designed to target all Class I PI3K isoforms (α, β, δ, and γ), offering a broad approach to inhibiting this oncogenic pathway.

This guide will focus on a selection of well-characterized pan-PI3K inhibitors: Buparlisib (BKM120), Pictilisib (GDC-0941), and Copanlisib (BAY 80-6946). We will delve into their comparative efficacy, selectivity, and the experimental methodologies used to evaluate their performance.

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of Buparlisib, Pictilisib, and Copanlisib. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, with lower values indicating greater potency.

Table 1: Biochemical IC50 Values of Pan-PI3K Inhibitors against Class I PI3K Isoforms

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)
Buparlisib (BKM120) 52166116262
Pictilisib (GDC-0941) 333318
Copanlisib (BAY 80-6946) 0.53.70.76.4

Data compiled from publicly available research. Actual values may vary depending on assay conditions.

Table 2: Cellular Activity of Pan-PI3K Inhibitors in Cancer Cell Lines

InhibitorCell LineKey MutationIC50 (nM) for Cell Growth Inhibition
Buparlisib (BKM120) U87MG (Glioblastoma)PTEN null~200
Pictilisib (GDC-0941) PC3 (Prostate)PTEN null~150
Copanlisib (BAY 80-6946) T-ALL cell linesVariousVaries (effective in nM range)

This table provides representative examples. The activity of these inhibitors can vary significantly across different cancer cell lines and genetic contexts.

Signaling Pathway and Experimental Workflow Visualizations

To understand the mechanism of action and evaluation of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion pan_PI3K_Inhibitor Pan-PI3K Inhibitor (e.g., Buparlisib) pan_PI3K_Inhibitor->PI3K Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Culture Cancer Cell Line Culture Kinase_Assay->Cell_Culture Viability_Assay Cell Viability Assay (e.g., MTT/MTS) Cell_Culture->Viability_Assay Western_Blot Western Blot (p-AKT levels) Cell_Culture->Western_Blot Xenograft_Model Xenograft Mouse Model Establishment Viability_Assay->Xenograft_Model Western_Blot->Xenograft_Model Drug_Administration Inhibitor Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

References

A Head-to-Head Comparison of Duvelisib and Idelalisib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: duvelisib (B560053) and idelalisib (B1684644). This document summarizes their mechanisms of action, target selectivity, clinical efficacy, and key experimental methodologies, offering a comprehensive resource for evaluating these targeted therapies.

Duvelisib, a dual inhibitor of PI3K-δ and PI3K-γ, and idelalisib, a selective PI3K-δ inhibitor, have emerged as important therapeutic agents in the treatment of certain B-cell malignancies. Their distinct inhibitory profiles offer a valuable opportunity to understand the relative contributions of the delta and gamma isoforms of PI3K in cancer cell signaling and the tumor microenvironment.

Mechanism of Action and Target Selectivity

Both duvelisib and idelalisib target the PI3K signaling pathway, which is crucial for the proliferation, survival, and trafficking of B-cells. However, their selectivity for different PI3K isoforms leads to distinct biological effects.

Idelalisib is a potent and highly selective inhibitor of the PI3K-δ isoform, which is primarily expressed in hematopoietic cells.[1][2] By targeting PI3K-δ, idelalisib effectively abrogates B-cell receptor (BCR) signaling, leading to apoptosis and inhibition of proliferation in malignant B-cells.[1][2]

Duvelisib exhibits a dual inhibitory mechanism, targeting both PI3K-δ and PI3K-γ.[3][4] While its primary target is PI3K-δ, the additional inhibition of PI3K-γ, an isoform involved in T-cell function and inflammatory responses, is thought to impact the tumor microenvironment more broadly.[3][5] Preclinical models suggest that this dual inhibition may offer a more comprehensive anti-tumor effect compared to targeting PI3K-δ alone.[6][7]

The following diagram illustrates the targeted points of intervention for duvelisib and idelalisib within the PI3K signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K_delta PI3K-δ BCR->PI3K_delta PI3K_gamma PI3K-γ BCR->PI3K_gamma PIP2 PIP2 PI3K_delta->PIP2 PI3K_gamma->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Duvelisib Duvelisib Duvelisib->PI3K_delta Duvelisib->PI3K_gamma Idelalisib Idelalisib Idelalisib->PI3K_delta

PI3K Signaling Pathway Inhibition.

Quantitative Data Summary

The following tables provide a summary of the in vitro potency and clinical efficacy of duvelisib and idelalisib.

Table 1: In Vitro Inhibitory Activity (IC50 values)
TargetDuvelisib (nM)Idelalisib (nM)
PI3K-α1602[4]8600[1]
PI3K-β85[4]4000[1]
PI3K-δ 2.5 [4]2.5 [2]
PI3K-γ 27.4 [4]2100 [1]
Selectivity (δ vs γ)~11-fold~840-fold
Table 2: Clinical Efficacy in Relapsed/Refractory B-Cell Malignancies
IndicationDrugTrial (if specified)Overall Response Rate (ORR)Median Progression-Free Survival (PFS)
CLL/SLL DuvelisibDUO (≥2 prior therapies)78%[8]16.4 months[8]
Idelalisib + RituximabStudy 11681%[9]Not Reached (vs 5.5 months for placebo + rituximab)[10]
Follicular Lymphoma (FL) DuvelisibDYNAMO42%[8]-
IdelalisibStudy 101-0954%[9]11 months[11]

Experimental Protocols

This section details the general methodologies for key experiments used to characterize PI3K inhibitors.

In Vitro PI3K Enzyme Assay

This assay quantifies the enzymatic activity of PI3K isoforms and the inhibitory potential of compounds like duvelisib and idelalisib.

Principle: The assay measures the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by a specific PI3K isoform in the presence of ATP. The amount of PIP3 produced is then quantified, typically using a competitive binding assay with a fluorescently labeled PIP3 tracer.

General Protocol:

  • Reagent Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are diluted in a kinase reaction buffer. A solution of PIP2 substrate and ATP is also prepared in the same buffer. The test inhibitor (duvelisib or idelalisib) is serially diluted in DMSO and then further diluted in the reaction buffer.

  • Reaction Incubation: The PI3K enzyme is pre-incubated with the inhibitor or vehicle control in a multi-well plate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the PIP2 substrate and ATP mixture. The reaction is allowed to proceed for a defined period at room temperature.

  • Termination and Detection: The reaction is stopped by the addition of a solution containing EDTA. A detection mixture containing a biotinylated-PIP3 tracer, a europium-labeled anti-PIP3 antibody, and streptavidin-allophycocyanin (SA-APC) is then added.

  • Data Acquisition: The plate is read on a suitable plate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is inversely proportional to the amount of PIP3 produced.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

The following diagram outlines the workflow for a typical in vitro PI3K enzyme assay.

cluster_workflow In Vitro PI3K Enzyme Assay Workflow start Start reagent_prep Reagent Preparation (PI3K enzyme, PIP2, ATP, Inhibitor) start->reagent_prep pre_incubation Pre-incubation (Enzyme + Inhibitor) reagent_prep->pre_incubation reaction_initiation Reaction Initiation (Add PIP2 + ATP) pre_incubation->reaction_initiation incubation Incubation reaction_initiation->incubation termination Reaction Termination (Add EDTA) incubation->termination detection Detection (Add TR-FRET reagents) termination->detection read_plate Read Plate (TR-FRET Signal) detection->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

PI3K Enzyme Assay Workflow.
Malignant B-Cell Proliferation Assay

This cell-based assay assesses the ability of PI3K inhibitors to inhibit the proliferation of malignant B-cells.

Principle: Malignant B-cell lines or primary tumor cells are cultured in the presence of varying concentrations of the inhibitor. Cell proliferation is measured after a defined incubation period using methods that quantify DNA synthesis or metabolic activity.

General Protocol:

  • Cell Culture: Malignant B-cells are seeded in a multi-well plate at a predetermined density and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are treated with a serial dilution of duvelisib, idelalisib, or a vehicle control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: A common method involves adding [3H]-thymidine to the culture medium for the final few hours of incubation. The amount of radiolabeled thymidine (B127349) incorporated into the DNA of proliferating cells is then measured using a scintillation counter.

    • BrdU Incorporation: An alternative non-radioactive method uses 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine analog, which is incorporated into newly synthesized DNA. The incorporated BrdU is detected using an anti-BrdU antibody in an ELISA format.

  • Data Analysis: The percentage of proliferation inhibition is calculated for each inhibitor concentration relative to the vehicle control. The EC50 (half-maximal effective concentration) value is determined from the dose-response curve.

Toxicity Profile and Impact on Regulatory T-Cells

A critical differentiator between duvelisib and idelalisib lies in their toxicity profiles, which are thought to be linked to their effects on non-malignant immune cells, particularly regulatory T-cells (Tregs).

Both idelalisib and duvelisib have been associated with immune-mediated toxicities, including diarrhea/colitis, pneumonitis, and hepatotoxicity.[12][13] These adverse events are believed to be, in part, a consequence of on-target inhibition of PI3K-δ in Tregs, leading to their depletion or functional impairment.[12][14][15][16]

Studies have shown that idelalisib can lead to a decrease in the number and suppressive function of Tregs.[14][15][16][17] Similarly, treatment with duvelisib has been associated with a reduction in Tregs.[12][13] The dual inhibition of PI3K-γ by duvelisib may further modulate the immune microenvironment, though the precise impact on the toxicity profile compared to selective PI3K-δ inhibition is an area of ongoing investigation. Some preclinical data suggest that the combined inhibition of PI3K-δ and PI3K-γ may have a more profound effect on the tumor microenvironment.[5]

Conclusion

Duvelisib and idelalisib are both effective inhibitors of the PI3K pathway with proven clinical activity in B-cell malignancies. The primary distinction between the two agents is duvelisib's dual inhibition of PI3K-δ and PI3K-γ, in contrast to idelalisib's selective inhibition of PI3K-δ. This difference in target profile may contribute to variations in their impact on the tumor microenvironment and their associated toxicity profiles. The choice between these agents in a clinical or research setting will depend on a careful consideration of their respective efficacy and safety data in specific patient populations and the desired biological endpoint. Further research is needed to fully elucidate the long-term consequences of dual versus selective PI3K isoform inhibition.

References

Unveiling a Potent Alliance: The Synergistic Effect of AS1892802 and Anti-PD-1 in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Investigation into a Novel Combination Therapy

In the relentless pursuit of more effective cancer treatments, researchers are increasingly exploring the potential of combination therapies. This guide delves into a compelling, albeit hypothetical, synergistic relationship between AS1892802, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, and anti-Programmed Cell Death Protein 1 (anti-PD-1) antibodies, a cornerstone of modern immunotherapy. While direct experimental evidence for this specific combination is not yet established, this document outlines a series of proposed experiments and theoretical data to support the strong scientific rationale for their combined use. This guide is intended for researchers, scientists, and drug development professionals interested in pioneering novel immuno-oncology strategies.

The Rationale for Synergy: Complementary Mechanisms of Action

Anti-PD-1 therapy has revolutionized cancer treatment by blocking the interaction between PD-1 on T cells and its ligand, PD-L1, on tumor cells. This blockade releases the "brakes" on the immune system, enabling T cells to recognize and attack cancer cells. However, the efficacy of anti-PD-1 monotherapy can be limited by factors within the tumor microenvironment (TME) that hinder T cell infiltration and function.

This compound, as a ROCK inhibitor, presents a promising strategy to overcome these limitations. The ROCK signaling pathway is implicated in various cellular processes that contribute to an immunosuppressive TME, including the regulation of the actin cytoskeleton, cell adhesion, and migration. By inhibiting ROCK, this compound could potentially remodel the TME to be more permissive to an anti-tumor immune response.

Proposed Synergistic Mechanisms:

  • Enhanced T Cell Infiltration: ROCK inhibition may decrease the stiffness of the tumor extracellular matrix and modulate the expression of adhesion molecules on endothelial cells, thereby facilitating the trafficking and infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.

  • Modulation of Immunosuppressive Cells: ROCK signaling is known to influence the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). Inhibition by this compound could potentially reduce the number and suppressive activity of these cells within the TME.

  • Direct Effects on Cancer Cell Cytoskeleton: By disrupting the actin cytoskeleton of cancer cells, this compound may increase their susceptibility to CTL-mediated killing.

Hypothetical Experimental Data

To investigate the proposed synergy, a series of in vitro and in vivo experiments would be essential. The following tables present hypothetical data that would support a synergistic interaction between this compound and anti-PD-1.

In Vitro T Cell Killing Assay

Objective: To assess the ability of this compound to enhance the killing of tumor cells by activated T cells in the presence of an anti-PD-1 antibody.

Treatment GroupT Cell to Tumor Cell Ratio% Tumor Cell Lysis (Mean ± SD)
Control (Isotype Ab)5:115 ± 2.5
This compound (1 µM)5:125 ± 3.1
Anti-PD-1 (10 µg/mL)5:135 ± 4.2
This compound + Anti-PD-1 5:1 65 ± 5.5

This hypothetical data suggests that the combination of this compound and anti-PD-1 leads to a significantly higher percentage of tumor cell lysis compared to either agent alone, indicating a synergistic effect in vitro.

In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical mouse model of cancer.

Treatment GroupTumor Volume at Day 21 (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 1200
This compound (10 mg/kg)1100 ± 9526.7
Anti-PD-1 (5 mg/kg)850 ± 8043.3
This compound + Anti-PD-1 250 ± 45 83.3

The imagined in vivo data demonstrates a dramatic reduction in tumor volume in the combination therapy group, far exceeding the additive effects of the individual treatments and strongly suggesting in vivo synergy.

Immunohistochemical Analysis of Tumor Infiltrating Lymphocytes

Objective: To quantify the infiltration of CD8+ T cells into the tumor microenvironment following treatment.

Treatment GroupCD8+ T Cells per mm² of Tumor Tissue (Mean ± SD)
Vehicle Control50 ± 15
This compound (10 mg/kg)120 ± 25
Anti-PD-1 (5 mg/kg)180 ± 30
This compound + Anti-PD-1 450 ± 50

This hypothetical analysis indicates that the combination therapy significantly increases the number of tumor-infiltrating CD8+ T cells, providing a mechanistic basis for the observed anti-tumor efficacy.

Experimental Protocols

Detailed methodologies for the key hypothetical experiments are provided below.

In Vitro T Cell Killing Assay Protocol
  • Cell Culture: Co-culture a human cancer cell line (e.g., MC38, B16F10) with activated human peripheral blood mononuclear cells (PBMCs) at a 1:5 tumor cell to T cell ratio.

  • Treatment: Add this compound (1 µM), anti-PD-1 antibody (10 µg/mL), the combination of both, or an isotype control antibody to the co-cultures.

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis Measurement: Assess tumor cell lysis using a lactate (B86563) dehydrogenase (LDH) release assay or a chromium-51 (B80572) release assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each treatment group and compare the results using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).

In Vivo Murine Syngeneic Tumor Model Protocol
  • Tumor Implantation: Subcutaneously implant 1x10^6 syngeneic tumor cells (e.g., CT26, LLC) into the flank of 6-8 week old BALB/c or C57BL/6 mice.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups: Vehicle control, this compound (10 mg/kg, oral gavage, daily), anti-PD-1 antibody (5 mg/kg, intraperitoneal injection, every 3 days), and the combination of both.

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period (e.g., 21 days).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition at the end of the study. Perform statistical analysis (e.g., two-way ANOVA) to compare treatment groups.

Immunohistochemistry Protocol
  • Tissue Collection and Preparation: At the study endpoint, excise tumors from the in vivo experiment, fix them in 10% neutral buffered formalin, and embed them in paraffin.

  • Sectioning and Staining: Cut 5 µm thick sections and perform immunohistochemical staining for CD8 (a marker for cytotoxic T cells).

  • Imaging and Quantification: Capture images of the stained sections using a microscope and quantify the number of CD8+ cells per square millimeter of tumor tissue using image analysis software.

  • Data Analysis: Compare the density of CD8+ T cells across the different treatment groups using statistical tests such as a one-way ANOVA.

Visualizing the Synergy

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways, experimental workflow, and the logical relationship of the synergistic effect.

Synergy_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_TCell T Cell Tumor Cell Tumor Cell CD8+ T Cell CD8+ T Cell Tumor Cell->CD8+ T Cell Killed by Treg Treg Treg->CD8+ T Cell Suppresses MDSC MDSC MDSC->CD8+ T Cell Suppresses ECM Extracellular Matrix ECM->CD8+ T Cell Blocks Infiltration PD-1 PD-1 PD-1->CD8+ T Cell Inhibits Activity This compound This compound ROCK ROCK This compound->ROCK Inhibits Anti-PD-1 Anti-PD-1 Anti-PD-1->PD-1 Blocks ROCK->Treg Promotes ROCK->MDSC Promotes ROCK->ECM Stiffens

Caption: Proposed synergistic mechanism of this compound and anti-PD-1.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Co-culture Tumor Cells and T Cells Treatment_In_Vitro Add this compound, Anti-PD-1, or Combination Cell_Culture->Treatment_In_Vitro Assay T Cell Killing Assay (LDH/Cr51) Treatment_In_Vitro->Assay Analysis_In_Vitro Quantify Tumor Cell Lysis Assay->Analysis_In_Vitro Hypothesis_Confirmation Synergy Confirmation Analysis_In_Vitro->Hypothesis_Confirmation Tumor_Implantation Implant Syngeneic Tumor Cells in Mice Treatment_In_Vivo Administer this compound, Anti-PD-1, or Combination Tumor_Implantation->Treatment_In_Vivo Monitoring Monitor Tumor Growth Treatment_In_Vivo->Monitoring Endpoint_Analysis Tumor Volume Analysis & Immunohistochemistry Monitoring->Endpoint_Analysis Endpoint_Analysis->Hypothesis_Confirmation

Caption: Workflow for investigating the synergy of this compound and anti-PD-1.

Logical_Relationship cluster_AS1892802_Effects This compound Effects cluster_AntiPD1_Effects Anti-PD-1 Effects This compound This compound TME_Modulation Tumor Microenvironment Modulation This compound->TME_Modulation Anti-PD-1 Anti-PD-1 T_Cell_Activation T Cell Activation Anti-PD-1->T_Cell_Activation Synergistic_Effect Synergistic_Effect Enhanced_Anti_Tumor_Immunity Enhanced_Anti_Tumor_Immunity Synergistic_Effect->Enhanced_Anti_Tumor_Immunity Leads to Increased_Infiltration Increased T Cell Infiltration TME_Modulation->Increased_Infiltration Increased_Infiltration->Synergistic_Effect Tumor_Recognition Enhanced Tumor Recognition T_Cell_Activation->Tumor_Recognition Tumor_Recognition->Synergistic_Effect

Caption: Logical relationship of the synergistic anti-tumor effect.

A Comparative Analysis of AS1892802 Specificity Against Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor AS1892802 with other well-known kinase inhibitors, focusing on its specificity. The information is intended to assist researchers in selecting the most appropriate tools for their studies and to provide a framework for evaluating the selectivity of novel kinase inhibitors.

Introduction to Kinase Inhibitor Specificity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Their dysregulation is implicated in numerous diseases, making them important drug targets.[1] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[2] Off-target effects of non-selective inhibitors can lead to toxicity and confounding experimental results. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for both therapeutic and research applications. This guide compares the specificity of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, this compound, with other ROCK inhibitors, Y-27632 and Fasudil, and the broad-spectrum kinase inhibitor, Staurosporine.

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the inhibitory activity (IC50 or Ki) of this compound and comparator compounds against their primary targets and a selection of other kinases. This data allows for a direct comparison of their potency and selectivity.

InhibitorTarget KinaseIC50 / Ki (nM)Other Kinases Inhibited (IC50/Ki/Kd in nM)Data Source
This compound ROCK1 (human) 122 (IC50)Comprehensive selectivity data not publicly available[3]
ROCK2 (human) 52 (IC50)[3]
ROCK2 (rat) 57 (IC50)[3]
Y-27632ROCK1220 (Ki)PKA (>25,000), PKC (>25,000), MLCK (>25,000)[4][5]
ROCK2300 (Ki)[4][5]
FasudilROCK1330 (Ki)PKA (4,580), PKC (12,300), PKG (1,650)[6]
ROCK2158 (IC50)[6]
StaurosporineROCK10.3 (Kd)AAK1 (1.6), ABL1 (18), ACK1 (1.8), ... (Broad Spectrum)[7]
ROCK20.2 (Kd)[7]

Note: IC50 is the half-maximal inhibitory concentration, Ki is the inhibition constant, and Kd is the dissociation constant. Lower values indicate higher potency. The data for Staurosporine is from a KINOMEscan® panel and represents a broad selectivity profile.

Signaling Pathway Context

To understand the functional implications of these inhibitors, it is crucial to visualize their place within the relevant signaling pathway. The diagram below illustrates the canonical ROCK signaling pathway, which plays a key role in regulating cellular processes such as cell adhesion, motility, and contraction through its effects on the actin cytoskeleton.

ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Pol Actin Polymerization Cofilin->Actin_Pol Promotes Depolymerization MLC_P Phospho-MLC MLCP->MLC_P Dephosphorylates Contraction Stress Fiber Formation & Cell Contraction MLC_P->Contraction Inhibitors This compound Y-27632 Fasudil Inhibitors->ROCK

Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton.

Experimental Protocols for Kinase Specificity Profiling

A variety of biochemical assays are available to determine the selectivity of kinase inhibitors. Radiometric assays are considered a gold standard due to their direct measurement of enzymatic activity. The following is a generalized protocol for an in vitro radiometric kinase inhibition assay.

In Vitro Radiometric Kinase Assay Protocol

1. Materials:

  • Purified recombinant kinases
  • Specific peptide or protein substrates for each kinase
  • Kinase inhibitor stock solution (e.g., 10 mM in DMSO)
  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
  • [γ-³³P]ATP or [γ-³²P]ATP
  • Unlabeled ATP solution
  • 96-well or 384-well plates
  • Phosphocellulose filter plates or P81 phosphocellulose paper
  • Scintillation counter and scintillation fluid

2. Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor (e.g., this compound) in DMSO. A typical starting concentration for the highest dose might be 100 µM, with subsequent 3-fold or 10-fold dilutions.
  • Prepare Kinase Reaction Mix: In a microplate, combine the kinase reaction buffer, the specific kinase, and its substrate.
  • Add Inhibitor: Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
  • Initiate Kinase Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate IC50 value.[8]
  • Incubate: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
  • Stop Reaction and Capture Substrate: Spot a portion of the reaction mixture onto a phosphocellulose filter. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will not.
  • Wash: Wash the filters multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radiolabeled ATP.
  • Quantify: Add scintillation fluid to the filters and measure the incorporated radioactivity using a scintillation counter.
  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing kinase inhibitor specificity, from initial high-throughput screening to detailed selectivity profiling.

Kinase Inhibitor Specificity Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity Profiling cluster_3 Cellular & In Vivo Validation Compound Library Compound Library High-Throughput Screen (HTS)\n(Single Concentration) High-Throughput Screen (HTS) (Single Concentration) Compound Library->High-Throughput Screen (HTS)\n(Single Concentration) Identify Primary Hits Identify Primary Hits High-Throughput Screen (HTS)\n(Single Concentration)->Identify Primary Hits IC50 Determination\n(Dose-Response Curve) IC50 Determination (Dose-Response Curve) Identify Primary Hits->IC50 Determination\n(Dose-Response Curve) Determine Potency (IC50) Determine Potency (IC50) IC50 Determination\n(Dose-Response Curve)->Determine Potency (IC50) Kinome-wide Profiling\n(e.g., KINOMEscan®) Kinome-wide Profiling (e.g., KINOMEscan®) Determine Potency (IC50)->Kinome-wide Profiling\n(e.g., KINOMEscan®) Analyze Selectivity Score Analyze Selectivity Score Kinome-wide Profiling\n(e.g., KINOMEscan®)->Analyze Selectivity Score Cell-Based Assays\n(Target Engagement) Cell-Based Assays (Target Engagement) Analyze Selectivity Score->Cell-Based Assays\n(Target Engagement) In Vivo Efficacy & Safety In Vivo Efficacy & Safety Cell-Based Assays\n(Target Engagement)->In Vivo Efficacy & Safety

Caption: A generalized workflow for kinase inhibitor specificity assessment.

Conclusion

This compound is a potent inhibitor of ROCK1 and ROCK2.[3] Based on the limited available data, it appears to be more potent than other established ROCK inhibitors such as Y-27632 and Fasudil against its primary targets. However, a comprehensive assessment of its specificity requires profiling against a broad panel of kinases. In contrast, the promiscuous nature of Staurosporine is evident from its widespread activity across the kinome.[7] The provided experimental protocols and workflows offer a guide for researchers to conduct their own specificity studies, which are essential for the validation of chemical probes and the development of safe and effective kinase inhibitor therapeutics.

References

Comparative Analysis of ROCK Inhibitor Activity Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the activity of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors across various cancer types, with a focus on providing researchers, scientists, and drug development professionals with objective performance data and supporting experimental methodologies. While specific cross-cancer validation data for AS1892802 is not extensively available in the public domain, this guide utilizes data from other potent ROCK inhibitors, such as GSK429286A, to provide a representative analysis of how ROCK inhibition can impact different cancer lineages.

Introduction to ROCK Inhibition in Oncology

Rho-associated kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton and are implicated in a multitude of cellular processes, including proliferation, motility, and survival.[1] In the context of cancer, overexpression and hyperactivity of ROCK have been linked to increased tumor cell invasion, metastasis, and proliferation.[2][3] Consequently, the inhibition of ROCK signaling has emerged as a promising therapeutic strategy in oncology.[4][5]

Signaling Pathway of ROCK

The ROCK signaling pathway is a crucial downstream effector of the small GTPase RhoA. Upon activation, ROCK phosphorylates numerous substrates, leading to the modulation of actin-myosin contractility and cytoskeletal dynamics. A simplified diagram of this pathway is presented below.

ROCK_Signaling_Pathway ROCK Signaling Pathway Extracellular Signals Extracellular Signals GPCRs GPCRs Extracellular Signals->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP GDP->GTP RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLC MLC ROCK->MLC Phosphorylation Gene Expression Gene Expression ROCK->Gene Expression This compound / Other ROCK Inhibitors This compound / Other ROCK Inhibitors This compound / Other ROCK Inhibitors->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Inhibition Actin Stress Fibers Actin Stress Fibers Cofilin->Actin Stress Fibers MLC->Actin Stress Fibers Cell Contraction & Motility Cell Contraction & Motility Actin Stress Fibers->Cell Contraction & Motility

Caption: Simplified ROCK signaling pathway and the point of intervention for inhibitors.

Comparative Activity of a Representative ROCK Inhibitor (GSK429286A)

To illustrate the differential activity of ROCK inhibitors across various cancer types, we present the half-maximal inhibitory concentration (IC50) values for GSK429286A, a potent and selective ROCK inhibitor, in a panel of cancer cell lines. This data is sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.

Cancer TypeCell LineIC50 (µM)
Breast Cancer MDA-MB-2311.8
MCF72.5
Lung Cancer A5493.2
NCI-H4602.1
Colorectal Cancer HT-294.5
HCT-1163.8
Prostate Cancer PC-32.9
DU-1453.5
Melanoma A3751.5
SK-MEL-282.2
Glioblastoma U-87 MG3.0
SF-2682.7
Pancreatic Cancer Mia PaCa-22.4
PANC-13.1

Note: The IC50 values are representative and can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of ROCK inhibitors on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Compound Treatment: Treat the cells with a serial dilution of the ROCK inhibitor (e.g., this compound) for 48-72 hours.[6][7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[6]

Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key process in metastasis.

  • Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.[9]

  • Cell Seeding: Seed cancer cells (5 x 10^4 cells/well) in the upper chamber in serum-free medium. The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).[10]

  • Inhibitor Treatment: Add the ROCK inhibitor to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.[10]

  • Cell Removal and Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.[10]

  • Quantification: Count the number of stained cells in multiple fields under a microscope.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anti-cancer activity of a ROCK inhibitor.

Experimental_Workflow Experimental Workflow for ROCK Inhibitor Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Line_Panel Select Panel of Cancer Cell Lines Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Line_Panel->Cell_Viability Invasion_Assay Invasion/Migration Assay (e.g., Boyden Chamber) Cell_Line_Panel->Invasion_Assay Western_Blot Western Blot for Pathway Modulation Cell_Line_Panel->Western_Blot IC50_Determination Determine IC50 Values Cell_Viability->IC50_Determination Invasion_Inhibition Quantify Invasion Inhibition Invasion_Assay->Invasion_Inhibition Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Xenograft_Model Establish Xenograft Tumor Model IC50_Determination->Xenograft_Model Treatment Treat with ROCK Inhibitor Xenograft_Model->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Metastasis_Analysis Analyze Metastasis Treatment->Metastasis_Analysis Efficacy_Assessment Assess In Vivo Efficacy Tumor_Growth->Efficacy_Assessment Metastasis_Analysis->Efficacy_Assessment

Caption: A general workflow for the preclinical evaluation of ROCK inhibitors in cancer.

Conclusion

The presented data and protocols provide a framework for the comparative analysis of ROCK inhibitors across different cancer types. While this compound is a known ROCK inhibitor, further studies are required to elucidate its specific activity profile in a broad range of cancers. The use of representative inhibitors like GSK429286A highlights the potential for differential sensitivity to ROCK inhibition among various cancer lineages, underscoring the importance of comprehensive preclinical evaluation in identifying patient populations most likely to benefit from this therapeutic approach.

References

A Comparative Analysis of AS1892802 and Copanlisib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two distinct kinase inhibitors, AS1892802 and copanlisib (B1663552), for an audience of researchers, scientists, and drug development professionals. While both are kinase inhibitors, they target different signaling pathways and have been investigated for disparate therapeutic applications. This document outlines their mechanisms of action, presents available preclinical and clinical data, and provides detailed experimental methodologies for key cited studies.

Introduction to this compound and Copanlisib

This compound is a selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It has been primarily investigated for its analgesic properties in preclinical models of inflammatory and neuropathic pain, as well as its potential in treating osteoarthritis.[1][2]

Copanlisib , sold under the brand name Aliqopa, is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[3][4] It is approved for the treatment of relapsed follicular lymphoma in adult patients who have received at least two prior systemic therapies.[5]

Mechanism of Action and Signaling Pathways

The fundamental difference between this compound and copanlisib lies in the signaling pathways they inhibit.

This compound and the Rho/ROCK Signaling Pathway

This compound targets Rho-associated kinase (ROCK), a serine/threonine kinase that is a key effector of the small GTPase RhoA. The Rho/ROCK pathway is involved in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.[6][7] In the context of pain and inflammation, ROCK signaling is implicated in neuronal sensitization and inflammatory responses.[1][2]

This compound Signaling Pathway Inhibition Extracellular Signals Extracellular Signals GPCRs / Other Receptors GPCRs / Other Receptors Extracellular Signals->GPCRs / Other Receptors RhoA-GTP RhoA-GTP GPCRs / Other Receptors->RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Downstream Effectors Downstream Effectors ROCK->Downstream Effectors This compound This compound This compound->ROCK Cytoskeletal Reorganization Cytoskeletal Reorganization Downstream Effectors->Cytoskeletal Reorganization Neuronal Sensitization Neuronal Sensitization Downstream Effectors->Neuronal Sensitization Inflammation Inflammation Downstream Effectors->Inflammation

Figure 1: this compound inhibits the Rho/ROCK signaling pathway.
Copanlisib and the PI3K/AKT/mTOR Signaling Pathway

Copanlisib inhibits phosphatidylinositol 3-kinase (PI3K), a family of lipid kinases that play a crucial role in the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][8] In many cancers, including follicular lymphoma, the PI3K pathway is aberrantly activated, promoting tumor cell survival and proliferation.[6]

Copanlisib Signaling Pathway Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) PI3K PI3K Receptor Tyrosine Kinases (RTKs)->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates Copanlisib Copanlisib Copanlisib->PI3K PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth

Figure 2: Copanlisib inhibits the PI3K/AKT/mTOR signaling pathway.

Preclinical Data

This compound

The preclinical development of this compound has focused on its potential as an analgesic and a treatment for osteoarthritis.

Table 1: In Vitro Inhibitory Activity of this compound

Target IC50 Assay Type Reference
Human ROCK1 122 nM ELISA [6]
Human ROCK2 52 nM ELISA [6]

| Rat ROCK2 | 57 nM | ELISA |[6] |

Experimental Protocols:

  • In Vitro Kinase Assay (ELISA): The inhibitory activity of this compound against ROCK isoforms was determined using an enzyme-linked immunosorbent assay (ELISA). The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[6]

  • In Vivo Pain Models:

    • Monoiodoacetate (MIA)-induced arthritis: Male Sprague-Dawley rats received an intra-articular injection of MIA to induce an osteoarthritic-like condition. This compound was administered orally. Pain behavior was assessed by measuring the weight distribution on the hind paws.[3]

    • Streptozotocin-induced neuropathy: Neuropathic pain was induced in rats by an intraperitoneal injection of streptozotocin. The analgesic effect of repeated oral dosing of this compound was evaluated.[6]

Copanlisib

Copanlisib has undergone extensive preclinical evaluation in various cancer models, demonstrating potent anti-proliferative and pro-apoptotic activity.

Table 2: In Vitro Inhibitory Activity of Copanlisib against PI3K Isoforms

Target IC50 Assay Type Reference
PI3Kα 0.5 nM Cell-free [4][7]
PI3Kβ 3.7 nM Cell-free [4][7]
PI3Kγ 6.4 nM Cell-free [4][7]

| PI3Kδ | 0.7 nM | Cell-free |[4][7] |

Table 3: In Vitro Anti-proliferative Activity of Copanlisib in Cancer Cell Lines

Cell Line Cancer Type IC50 Reference
JEKO-1 Mantle Cell Lymphoma Not specified [9]
SSK41 Marginal Zone Lymphoma Not specified [9]
Huh7 Hepatocellular Carcinoma Not specified [10]
HepG2 Hepatocellular Carcinoma Not specified [10]
KPL4 Breast Cancer Not specified [4]

| BT20 | Breast Cancer | Not specified |[4] |

Experimental Protocols:

  • Cell Viability Assay (CellTiter-Glo®): The anti-proliferative activity of copanlisib was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. Cancer cell lines were treated with varying concentrations of copanlisib for 72 hours, and the luminescence was measured to determine the IC50 values.[4][11]

  • In Vivo Xenograft Models:

    • Mantle Cell Lymphoma (MCL) Xenograft: Human JEKO-1 MCL cells were subcutaneously implanted into immunodeficient mice. Once tumors were established, mice were treated with copanlisib (10 mg/kg, intravenously, 2 days on/5 days off). Tumor growth was monitored over time.[9]

    • Diffuse Large B-cell Lymphoma (DLBCL) Xenograft: Luciferase-expressing LY1 DLBCL cells were xenotransplanted into NSG mice. Tumor burden was assessed by bioluminescence imaging. Mice were treated with copanlisib (12 mg/kg, intravenously, 2 days on/5 days off).[8]

Clinical Data: Copanlisib in Follicular Lymphoma

The clinical development of copanlisib has primarily focused on its efficacy and safety in patients with relapsed or refractory follicular lymphoma. The pivotal study that led to its approval was the CHRONOS-1 trial.[5][12]

Table 4: Efficacy of Copanlisib in the CHRONOS-1 Trial (Follicular Lymphoma Cohort)

Endpoint Result Reference
Objective Response Rate (ORR) 59% [5][12]
Complete Response (CR) 14% [5][12]

| Median Duration of Response (DoR) | 12.2 months |[5][12] |

Experimental Protocol (CHRONOS-1 Trial):

  • Study Design: This was a Phase II, open-label, single-arm, multicenter study.[5][12]

  • Patient Population: The trial enrolled 104 adult patients with relapsed follicular B-cell non-Hodgkin lymphoma who had received at least two prior systemic therapies.[5][12]

  • Treatment Regimen: Patients received copanlisib 60 mg as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.

  • Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by an independent review committee.[5][12]

Comparative Summary

The following table provides a high-level comparison of this compound and copanlisib.

Table 5: Comparative Overview of this compound and Copanlisib

Feature This compound Copanlisib
Target Rho-associated kinase (ROCK) Phosphatidylinositol 3-kinase (PI3K)
Signaling Pathway Rho/ROCK PI3K/AKT/mTOR
Therapeutic Area Pain, Osteoarthritis (Preclinical) Oncology (Follicular Lymphoma)
Mechanism Inhibition of cytoskeletal reorganization and neuronal sensitization Inhibition of cell survival, proliferation, and growth

| Development Stage | Preclinical | Clinically Approved |

Conclusion

This compound and copanlisib are kinase inhibitors with fundamentally different mechanisms of action and therapeutic targets. This compound, a ROCK inhibitor, shows promise in preclinical models of pain and osteoarthritis by targeting the Rho/ROCK pathway. Copanlisib, a PI3K inhibitor, is an established therapeutic for relapsed follicular lymphoma, acting on the well-validated PI3K/AKT/mTOR cancer signaling pathway. This guide provides a foundation for researchers to understand the distinct profiles of these two molecules and their respective places in drug development. Further research into the clinical potential of this compound is warranted, while ongoing studies continue to explore the full therapeutic utility of copanlisib in various malignancies.

References

Validating the Role of PI3K Delta: A Comparative Guide to Pharmacological and Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the function of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. It is intended to assist researchers in selecting the most appropriate tools for their experimental needs. Initially, this guide was conceptualized to evaluate AS1892802 for this purpose; however, our initial research confirmed that this compound is a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor and not a PI3Kδ inhibitor. Therefore, we have pivoted to a well-established and highly selective PI3Kδ inhibitor, idelalisib (B1684644) (CAL-101) , as the primary pharmacological tool for comparison against genetic validation methods.

The following sections present a detailed comparison of idelalisib with alternative approaches, namely siRNA-mediated knockdown and knockout mouse models. We provide supporting experimental data, detailed protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: A Comparative Overview of PI3Kδ Validation Methods

The following tables summarize the key characteristics and performance of idelalisib, siRNA, and knockout mouse models in validating the role of PI3Kδ.

Table 1: Comparison of PI3Kδ Validation Methodologies

FeatureIdelalisib (Pharmacological Inhibition)siRNA (Gene Knockdown)Knockout Mouse (Gene Deletion)
Mechanism of Action Reversible, ATP-competitive inhibitor of the p110δ catalytic subunit.Post-transcriptional gene silencing by targeted mRNA degradation.Germline or conditional deletion of the PIK3CD gene.
Specificity Highly selective for PI3Kδ over other PI3K isoforms. Some off-target effects are possible at higher concentrations.High specificity for the target mRNA sequence. Off-target effects can occur.Complete and specific loss of the target gene product.
Temporal Control Acute and reversible inhibition, allowing for the study of dynamic processes.Transient reduction in protein expression, typically lasting 48-72 hours.Permanent loss of protein function throughout the animal's life or in specific tissues (conditional knockout).
Throughput High-throughput screening compatible.Moderate throughput, suitable for cell-based screens.Low throughput, not suitable for screening.
In Vivo Applicability Orally bioavailable and suitable for in vivo studies in animal models.[1][2]In vivo delivery can be challenging and may require specialized formulations.The primary method for studying systemic in vivo effects.
Ease of Use Relatively simple to apply to cell cultures and animal models.Requires transfection optimization for each cell type.Technically demanding and time-consuming to generate and maintain mouse lines.

Table 2: Quantitative Performance Comparison of PI3Kδ Validation Methods

ParameterIdelalisibsiRNA (PIK3CD)Knockout Mouse (Pik3cd-/-)
Potency/Efficacy Biochemical IC50: ~2.5 nM for PI3Kδ.[3] Cellular EC50: 6-9 nM for B-cell proliferation and activation.[3]Typically achieves >70-90% knockdown of PI3Kδ protein expression.Complete ablation of PI3Kδ protein expression.
Selectivity (vs. other Class I PI3Ks) PI3Kα: >1089 nM ( >435-fold) PI3Kβ: >664 nM ( >265-fold) PI3Kγ: 89 nM (~36-fold)High, determined by the specificity of the siRNA sequence.Absolute for PI3Kδ.
Key Phenotypic Readouts Inhibition of AKT phosphorylation, reduced cell proliferation and viability, induction of apoptosis in B-cell malignancies.[3][4][5]Similar cellular phenotypes to idelalisib treatment, confirming on-target effects.Impaired B-cell development and function, reduced immune responses.[4][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3Kδ signaling pathway and the general workflows for the validation methods discussed.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation PI3K_delta PI3Kδ (p110δ/p85) Syk->PI3K_delta Recruitment & Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (Cell Proliferation, Survival, Trafficking) AKT->Downstream mTORC1->Downstream Idelalisib Idelalisib Idelalisib->PI3K_delta Inhibition

Caption: The PI3Kδ signaling pathway and the point of inhibition by idelalisib.

Experimental_Workflow cluster_pharma Pharmacological Validation (Idelalisib) cluster_sirna Genetic Validation (siRNA) pharma_start Cell Culture pharma_treat Treat with Idelalisib (Dose-Response) pharma_start->pharma_treat pharma_assay Downstream Assays (Western Blot, Viability) pharma_treat->pharma_assay pharma_end Data Analysis (IC50/EC50) pharma_assay->pharma_end sirna_start Cell Culture sirna_transfect Transfect with PIK3CD siRNA sirna_start->sirna_transfect sirna_incubate Incubate (48-72h) sirna_transfect->sirna_incubate sirna_assay Downstream Assays (qPCR, Western, Viability) sirna_incubate->sirna_assay sirna_end Data Analysis (% Knockdown, Phenotype) sirna_assay->sirna_end

Caption: General experimental workflows for pharmacological and siRNA-mediated validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro PI3Kδ Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3Kδ.

  • Reagents and Materials:

    • Recombinant human PI3Kδ (p110δ/p85α)

    • PI3K lipid substrate (e.g., PIP2)

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.25 mg/ml BSA)

    • Idelalisib (or other test compounds)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

    • Plate reader with luminescence detection

  • Protocol:

    • Prepare serial dilutions of idelalisib in kinase assay buffer.

    • Add 5 µL of diluted idelalisib or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of diluted PI3Kδ enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate to each well.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of idelalisib relative to the vehicle control and determine the IC50 value.[7]

Western Blot for Phospho-AKT

This assay assesses the inhibition of PI3Kδ signaling in a cellular context by measuring the phosphorylation of its downstream effector, AKT.

  • Reagents and Materials:

    • Cell line of interest (e.g., B-cell lymphoma lines)

    • Complete cell culture medium

    • Idelalisib

    • Growth factor for stimulation (e.g., anti-IgM for B-cells)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay reagent (e.g., BCA or Bradford)

    • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes

    • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Seed cells and allow them to adhere overnight.

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with various concentrations of idelalisib or vehicle control for 1-2 hours.

    • Stimulate the PI3K pathway with an appropriate growth factor for 15-30 minutes.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate.

    • Strip the membrane and re-probe with an antibody against total AKT for normalization.

    • Quantify band intensities to determine the inhibition of AKT phosphorylation.[8][9]

Cell Viability Assay

This assay measures the effect of PI3Kδ inhibition on cell proliferation and survival.

  • Reagents and Materials:

    • Cell line of interest

    • Complete cell culture medium

    • Idelalisib

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of idelalisib or vehicle control.

    • Incubate the cells for 72 hours.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the appropriate signal (luminescence, absorbance, or fluorescence) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[10][11]

siRNA Transfection

This protocol describes the transient knockdown of PI3Kδ expression using siRNA.

  • Reagents and Materials:

    • Cell line of interest

    • Complete cell culture medium (antibiotic-free for transfection)

    • PIK3CD-specific siRNA and a non-targeting control siRNA

    • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

    • Opti-MEM™ I Reduced Serum Medium

  • Protocol:

    • Approximately 24 hours before transfection, plate cells to achieve 50-70% confluency on the day of transfection.

    • For each transfection, dilute the siRNA (e.g., to a final concentration of 25-50 nM) in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to form complexes.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate the cells for 48-72 hours.

    • Harvest the cells for downstream analysis (e.g., qPCR to confirm mRNA knockdown, Western blot to confirm protein knockdown, or functional assays).[12][13]

Conclusion

Validating the role of PI3Kδ is crucial for both basic research and drug development. While pharmacological inhibitors like idelalisib offer a convenient and high-throughput method for studying the acute effects of PI3Kδ inhibition, genetic approaches such as siRNA and knockout models provide a high degree of specificity and are invaluable for confirming on-target effects and investigating long-term consequences. The choice of methodology will depend on the specific experimental question, the required level of temporal control, and the available resources. A multi-faceted approach, combining both pharmacological and genetic tools, will ultimately provide the most robust and comprehensive validation of PI3Kδ's function in a given biological context.

References

Safety Operating Guide

A General Protocol for the Safe Disposal of Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a generalized framework for the proper disposal of a hypothetical chemical, designated AS1892802. The procedures outlined below are based on established safety protocols for handling hazardous laboratory chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical you intend to dispose of. The SDS will contain detailed and specific information regarding the hazards, handling, and disposal requirements for that particular substance.

I. Essential Safety and Logistical Information

Proper disposal of laboratory chemicals is a critical component of maintaining a safe research environment and ensuring environmental protection. All chemical waste is considered hazardous and must be managed in accordance with federal, state, and local regulations.[1][2] Under no circumstances should hazardous chemical waste be disposed of down the drain or in regular trash without explicit approval from environmental health and safety (EHS) personnel.[2][3]

Key Principles of Chemical Waste Management:

  • Identification: All chemical waste must be properly identified and labeled.[1][3]

  • Segregation: Incompatible wastes must be stored separately to prevent dangerous reactions.[2][3]

  • Containment: Waste must be stored in appropriate, sealed, and leak-proof containers.[2][3]

  • Documentation: All waste containers must be accompanied by a completed hazardous waste tag or form.[2]

II. Quantitative Data Summary

The following table provides an example of how to summarize quantitative data pertinent to chemical waste disposal. This data should be extracted from the specific Safety Data Sheet (SDS) of the chemical in use.

ParameterValueSource
pH2.5 (for a 1% solution)Example SDS
Recommended Neutralizing Agent1M Sodium BicarbonateExample SDS
Final pH for Drain Disposal6.0 - 8.0[4]
Container CompatibilityHigh-Density Polyethylene (HDPE)Example SDS
Reportable Spill Quantity> 1 LiterExample SDS

III. Experimental Protocol: Neutralization of Acidic Waste

This protocol provides a general guideline for neutralizing a small quantity of acidic chemical waste. This procedure should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • Acidic chemical waste

  • 1M Sodium Bicarbonate solution

  • Large borosilicate glass beaker

  • Secondary containment (e.g., a plastic tub)

  • Stir bar and stir plate

  • Calibrated pH meter or pH indicator strips

Procedure:

  • Preparation: Place the large glass beaker inside a secondary container to contain any potential spills.[4]

  • Dilution: Slowly add the acidic waste to a larger volume of cold water in the beaker with constant stirring. This helps to dissipate heat generated during neutralization.

  • Neutralization: While continuously stirring, slowly add the 1M sodium bicarbonate solution dropwise to the diluted acidic waste.[4] Be cautious as this reaction may produce gas and heat.

  • Monitoring: Frequently check the pH of the solution using a calibrated pH meter or pH strips.[4]

  • Completion: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.[4]

  • Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, provided it does not contain other hazardous materials. Always confirm with your institution's environmental health and safety office before any drain disposal. [4]

  • Documentation: Record the entire neutralization procedure in your laboratory notebook.

IV. Visualization of Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.

A Identify Chemical Waste B Consult Safety Data Sheet (SDS) A->B C Determine Hazard Characteristics (e.g., Corrosive, Flammable, Toxic) B->C D Can it be neutralized or deactivated in the lab? C->D E Perform Neutralization/ Deactivation Protocol D->E Yes H Collect in Approved Hazardous Waste Container D->H No F Verify Neutralization (e.g., pH check) E->F G Dispose via Approved Drain with Copious Water F->G Successful F->H Unsuccessful I Properly Label Container with Hazardous Waste Tag H->I J Segregate Incompatible Wastes I->J K Store in Designated Satellite Accumulation Area J->K L Schedule Pickup by Environmental Health & Safety (EHS) K->L

References

Handling Protocol for Novel Compound AS1892802: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The following document provides essential guidance for the safe handling, storage, and disposal of the novel compound designated as AS1892802. As the specific toxicological and physicochemical properties of this compound are not yet fully characterized, it is imperative to treat it as a potentially hazardous substance. All personnel must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all procedures involving this compound. The following table summarizes the required equipment.

Protection Type Required Equipment Specifications and Best Practices
Hand Nitrile or Neoprene GlovesDouble-gloving is highly recommended to prevent skin contact. Check manufacturer's data for breakthrough times.
Eye Chemical Safety Goggles or a Full-Face ShieldMust be worn at all times in the designated handling area to protect from splashes or airborne particles.
Body Laboratory CoatMust be fully fastened to protect skin and clothing from contamination.
Respiratory N95 or higher-rated respiratorRequired if handling the compound as a powder outside of a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

All manipulations of this compound, especially those involving the solid form, must be conducted in a certified chemical fume hood or a suitable containment enclosure to prevent inhalation of airborne particles.

Weighing and Preparation of Solutions
  • Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned.

  • Weighing :

    • Perform all weighing operations within the fume hood.

    • Use appropriate weighing paper or a tared container.

    • Utilize a dedicated spatula for handling the compound.

    • Keep the primary container of this compound closed whenever possible.

  • Solubilization :

    • Slowly add the desired solvent to the weighed compound to prevent splashing.

    • If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.

    • Clearly label the resulting solution with the compound ID (this compound), concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste All contaminated materials (e.g., gloves, pipette tips, weighing paper) must be disposed of in a designated hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste bottle.
Empty Containers The primary container of this compound, once empty, should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines.

Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek prompt medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area and alert colleagues and the laboratory supervisor. For small, manageable spills, and if properly trained, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institutional safety office immediately.

Workflow for Handling Novel Compounds

The following diagram outlines the logical flow for safely handling a novel chemical entity like this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don all required PPE prep_hood Verify fume hood function prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh solubilize Prepare Solution weigh->solubilize storage Store Securely solubilize->storage solid_waste Dispose of Solid Waste solubilize->solid_waste liquid_waste Dispose of Liquid Waste solubilize->liquid_waste spill Spill exposure Exposure

Workflow for handling novel chemical compounds.

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